molecular formula C12H22N2O3 B2952977 Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2243508-68-9

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Número de catálogo: B2952977
Número CAS: 2243508-68-9
Peso molecular: 242.319
Clave InChI: FGTAOVRUTRYISO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a spirocyclic chemical building block of high interest in pharmaceutical research and development. Its molecular framework, featuring a spiro[4.4]nonane core that incorporates both oxygen and nitrogen heteroatoms, makes it a valuable scaffold for constructing novel bioactive molecules . The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, allowing for greater synthetic flexibility in multi-step organic synthesis . Researchers utilize this and closely related spirocyclic compounds in medicinal chemistry, particularly in the exploration of new active pharmaceutical ingredients (APIs), due to their ability to impart conformational restriction, which can enhance a compound's selectivity and metabolic stability . As a key intermediate, it can be transformed into various derivatives; for instance, related compounds in this family include keto (e.g., 3-oxo, 4-oxo) and hydroxy analogs, which are used to introduce different pharmacophores or enable further chemical modifications . With a typical molecular weight in the range of 240-280 g/mol for structures of this type, it is a versatile intermediate for drug discovery programs . This product is intended for research and laboratory use only and is not classified as a drug, cosmetic, or for personal use.

Propiedades

IUPAC Name

tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(13-7-9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTAOVRUTRYISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCOC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Medicinal Chemistry Applications of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & The "Escape from Flatland" Paradigm

In the modern era of medicinal chemistry, the paradigm has decisively shifted from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds—a movement colloquially known as the "escape from flatland"[1]. As a Senior Application Scientist, I frequently evaluate novel building blocks that can inject structural complexity into screening libraries without inflating molecular weight.

One such highly versatile scaffold is Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate . Spirocyclic scaffolds inherently possess high three-dimensionality (high Fsp3 fraction), allowing them to occupy complex binding pockets in target proteins more effectively than flat molecules, often resulting in improved target binding affinity, selectivity, and favorable physicochemical properties[1].

Chemical Identity and Structural Elucidation

At its core, this molecule features a 7-oxa-1-azaspiro[4.4]nonane ring system. This bicyclic framework consists of two five-membered rings fused at a single quaternary spiro carbon. The substitution pattern includes a secondary amine at position 1 (N1), an ether oxygen at position 7 (O7), and a primary amine at position 3 (N3) that is masked by a tert-butyloxycarbonyl (Boc) protecting group[2].

The precise molecular formula is C12H22N2O3 , yielding a calculated molecular weight of 242.32 g/mol [2]. This low molecular weight is strategically advantageous, positioning the compound perfectly within the "Rule of Three" (Ro3) for Fragment-Based Drug Discovery (FBDD).

Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Chemical Formula C12H22N2O3Defines stoichiometry for reaction equivalents during library synthesis.
Molecular Weight 242.32 g/mol Optimal low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Core Scaffold 7-oxa-1-azaspiro[4.4]nonaneImparts 3D geometry, increasing Fsp3, aqueous solubility, and target specificity.
Protecting Group tert-Butyloxycarbonyl (Boc)Orthogonal protection allows selective N1 functionalization while keeping N3 inert.

The Strategic Value of the Azaspiro[4.4]nonane Core

The 1-azaspiro[4.4]nonane architecture is not merely a synthetic curiosity; it is a privileged motif in nature. It forms the structural foundation of cephalotaxine alkaloids, including homoharringtonine (omacetaxine mepesuccinate), an FDA-approved therapeutic for chronic myeloid leukemia[3][4]. By incorporating this spirocyclic core into synthetic libraries, drug developers can access unique conformational spaces, enhancing binding affinity through optimal vector projection while simultaneously improving metabolic stability against cytochrome P450 enzymes[1][5].

Mechanistic Insights into Orthogonal Functionalization

The true utility of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate lies in its orthogonal reactivity. The N1 secondary amine is sterically accessible and electronically primed for immediate derivatization (e.g., via Buchwald-Hartwig cross-coupling, acylation, or reductive amination). Meanwhile, the N3 primary amine remains chemically inert due to the robust Boc protecting group. Once the N1 vector is elaborated, the Boc group can be cleaved under acidic conditions to reveal the N3 amine for a second point of diversification.

Workflow A Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate B N1-Functionalization (Acylation/Alkylation) A->B Step 1 C Acidic Deprotection (TFA/DCM, 0°C -> RT) B->C Step 2 D Free 3-Amine Intermediate C->D -Boc E N3-Functionalization (Library Generation) D->E Step 3

Fig 1: Orthogonal functionalization workflow of the spirocyclic building block.

Field-Proven Experimental Protocol: Self-Validating Boc Deprotection

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Below is the optimized methodology for the acidic deprotection of the N3-Boc group following N1-functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-functionalized intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M. Causality: Anhydrous DCM ensures the solubility of the spirocycle while preventing water-mediated side reactions during the acidic cleavage.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 (v/v) ratio of TFA:DCM. Causality: The spiro[4.4]nonane core contains an aminal-like character depending on N1 substitution, which can be sensitive to harsh acids. Cooling to 0 °C mitigates the exothermic protonation of the Boc carbonyl and prevents unwanted ring-opening or degradation of the oxa-aza spiro system.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Causality: Warming provides the activation energy required for the fragmentation of the protonated carbamate into the free amine, carbon dioxide (gas), and the tert-butyl cation (which eliminates as isobutylene gas, driving the reaction forward via Le Chatelier's principle).

  • Quenching and Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Redissolve the crude residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Causality: The product initially forms as a TFA salt. The mild base NaHCO3 neutralizes the salt to yield the free N3-amine without causing base-catalyzed degradation.

  • Isolation: Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Analytical Validation System

Trustworthiness in synthesis relies on rigorous analytical validation. For the deprotection step, the analytical system must confirm both the loss of the protecting group and the integrity of the spirocyclic core.

  • LC-MS Analysis: The primary indicator of success is a mass shift. The product should exhibit a mass-to-charge ratio ([M+H]+) exactly 100 Da lower than the Boc-protected precursor (corresponding to the loss of the C5H8O2 fragment).

  • 1H NMR Spectroscopy: In the proton NMR spectrum, the defining validation marker is the complete disappearance of the intense 9-proton singlet at approximately 1.40 ppm, which corresponds to the tert-butyl group. The signals for the spirocyclic protons (e.g., the diastereotopic methylene protons adjacent to the oxygen and nitrogen) must remain intact, confirming that the core has not degraded.

Analytical A Reaction Mixture B LC-MS Analysis Target:[M+H]+ - 100 Da A->B C 1H NMR Analysis Target: Loss of 1.4 ppm singlet A->C D Validated Compound B->D Mass Confirmed C->D Structure Confirmed

Fig 2: Self-validating analytical workflow for Boc deprotection confirmation.

Sources

Safety Data Sheet (SDS) and Handling Guidelines for 7-Oxa-1-azaspiro[4.4]nonane Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this whitepaper to move beyond rote safety instructions. In modern drug discovery, spirocyclic amines like 7-oxa-1-azaspiro[4.4]nonane are highly valued for increasing the sp3-hybridized carbon fraction (Fsp3) of drug candidates, which improves metabolic stability and 3D structural complexity ()[1]. However, the same structural features that make these scaffolds desirable impart specific physicochemical hazards.

This guide dissects the causality behind the Safety Data Sheet (SDS) profiles of 7-oxa-1-azaspiro[4.4]nonane derivatives and provides self-validating experimental workflows to ensure both scientific integrity and laboratory safety.

Structural Causality and Hazard Profiling

The physicochemical hazards of 7-oxa-1-azaspiro[4.4]nonane are directly tied to its molecular architecture. The spirocyclic fusion restricts the conformational flexibility of the pyrrolidine ring, exposing the nitrogen lone pair and significantly increasing its nucleophilicity and basicity.

When the free base contacts ocular mucosa, this concentrated basicity rapidly saponifies cell membrane lipids, leading to irreversible tissue necrosis—the direct cause of its Category 1 Serious Eye Damage (H318) classification ()[2]. Furthermore, as a low-molecular-weight free amine with a monoisotopic mass of 127.09972 Da ()[3], it possesses sufficient vapor pressure at room temperature to present inhalation and flammability risks.

Quantitative Data Summaries

Table 1: Comparative Physicochemical Data

Property 7-oxa-1-azaspiro[4.4]nonane (Free Base) 7-oxa-1-azaspiro[4.4]nonane HCl
CAS Number 128389-81-1 1620569-18-7
Molecular Formula C7H13NO C7H14ClNO
Physical State Liquid Solid (Powder)
Typical Purity >95% >97%

| Storage Conditions | 2-8°C (Inert atmosphere) | Controlled Room Temperature |

Table 2: GHS Hazard Classifications (Free Base)

Hazard Class Category Hazard Code & Statement Signal Word
Flammable Liquids 4 H227: Combustible liquid Warning
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning
Serious Eye Damage 1 H318: Causes serious eye damage Danger

| STOT (Single Exposure) | 3 | H336: May cause drowsiness or dizziness | Warning |

Note: Conversion to the hydrochloride salt mitigates flammability but introduces Acute Toxicity hazards (H302/H332: Harmful if swallowed/inhaled) ().

Risk Mitigation and Handling Workflows

To safely handle these derivatives, laboratory workflows must physically separate the operator from the compound's vapor phase while controlling ambient moisture.

HandlingWorkflow Storage 1. Storage (Inert Gas, 2-8°C) Equilibration 2. Thermal Equilibration (To Room Temp) Storage->Equilibration Prevents condensation Dispensing 3. Fume Hood Dispensing (Closed System) Equilibration->Dispensing Mitigates H227 hazard Reaction 4. Reaction Execution (Derivatization) Dispensing->Reaction Controls H336 risk Quenching 5. In Situ Quenching (Acidic Buffer) Reaction->Quenching Neutralizes basicity Disposal 6. Aqueous Waste (pH < 7 Confirmed) Quenching->Disposal Self-validating pH check

Risk mitigation workflow for handling spirocyclic amines from storage to disposal.

Experimental Protocols: Self-Validating Systems

True scientific rigor requires protocols that validate their own success or failure at each critical junction.

Protocol A: Safe Dispensing and Standard Solution Preparation

Causality: The free base is highly hygroscopic. If a cold vial is opened in ambient air, atmospheric water condenses inside, reacting with CO₂ to form carbamate salts. Preparing solutions under inert conditions prevents this degradation.

Step-by-Step Methodology:

  • Thermal Equilibration : Transfer the sealed reagent vial from 2-8°C storage directly into a desiccator. Allow 30 minutes for the vial to reach room temperature.

  • Inert Purging : Inside a certified fume hood, flush a dry Schlenk flask with Argon for 5 minutes.

  • Closed-System Transfer : Using a gas-tight syringe, pierce the septum of the reagent vial, withdraw the required volume, and inject it slowly into a pre-weighed volume of anhydrous solvent (e.g., dichloromethane) at 0°C.

  • Self-Validation Check : Visually inspect the resulting solution against a high-contrast white background. A perfectly clear, colorless solution validates the absence of polymerized degradation products or carbamate crusts.

Protocol B: In Situ Quenching and Disposal

Causality: Unreacted spirocyclic amines pose severe environmental and personnel risks. Quenching with a weak acid protonates the amine, converting the volatile, tissue-damaging free base into a stable, non-volatile, water-soluble salt.

Step-by-Step Methodology:

  • Acidic Quenching : To the reaction vessel containing unreacted 7-oxa-1-azaspiro[4.4]nonane, slowly add a 1M solution of sodium bisulfate (NaHSO₄) dropwise while stirring vigorously at 0°C.

  • Phase Separation : Add ethyl acetate to the mixture and transfer to a separatory funnel. Extract the organic layer. The protonated spirocyclic amine will partition entirely into the heavier aqueous layer.

  • Self-Validation Check : Extract a 1 mL aliquot of the aqueous layer and test with universal pH indicator paper. A confirmed pH of 4-5 validates that the amine has been completely neutralized and is safe for designated aqueous hazardous waste disposal. If pH > 7, repeat Step 1.

Derivatization and Stability Pathways

For long-term storage or complex multi-step synthesis, the free base is often derivatized to mitigate its inherent hazards. Converting the amine to a Boc-protected intermediate eliminates basicity and reduces volatility, while forming the hydrochloride (HCl) salt provides a bench-stable solid ().

Derivatization FreeBase 7-oxa-1-azaspiro[4.4]nonane (Free Base: H315, H318) Boc Boc-Protection (Reduces Volatility) FreeBase->Boc Di-tert-butyl dicarbonate HCl HCl Salt Formation (Stable Solid: H302) FreeBase->HCl HCl in Dioxane Degradation Oxidative Degradation (Peroxide Risk) FreeBase->Degradation Air/Moisture Exposure

Chemical derivatization pathways and associated stability outcomes for spirocyclic amines.

References

  • 7-oxa-1-azaspiro[4.4]nonane — Chemical Substance Information - NextSDS. URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PubMed Central (NIH). URL:[Link]

  • 7-oxa-1-azaspiro[4.4]nonane (C7H13NO) - PubChemLite. URL:[Link]

Sources

Escaping Flatland: A Technical Guide to the Synthesis of Spirocyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. Spirocyclic amines—characterized by a single atom shared between two orthogonal rings—have emerged as privileged scaffolds. They serve as excellent bioisosteres for traditional flat heterocycles like morpholines and piperazines, offering improved metabolic stability, enhanced aqueous solubility, and reduced hERG channel liability[1].

However, constructing the sterically congested spiro-ring junction presents a formidable synthetic challenge. This whitepaper critically evaluates the most robust, field-proven synthetic strategies for generating spirocyclic amines, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols for immediate laboratory application.

Core Synthetic Strategies & Mechanistic Causality

The Stannyl Amine Protocol (SnAP)

Historically, the synthesis of saturated spirocycles relied on lengthy linear precursor cyclizations or hazardous dichlorocarbene insertions. The introduction of Stannyl Amine Protocol (SnAP) reagents revolutionized this space by enabling a modular, cross-coupling-like union between readily available cyclic ketones and stannyl amines[2].

Mechanistic Causality: The reaction begins with the condensation of the SnAP reagent and a cyclic ketone to form an electrophilic iminium ion. The addition of stoichiometric Cu(II) oxidizes the carbon-tin bond, generating a highly reactive primary carbon-centered radical. This radical rapidly undergoes a 5-exo or 6-exo-trig cyclization onto the iminium carbon, forging the spirocyclic core[2]. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a co-solvent is critical here; its strong hydrogen-bonding capacity stabilizes the iminium intermediate and radical transition states, accelerating ring closure while its low nucleophilicity prevents unwanted solvent trapping.

SnAP_Workflow A Cyclic Ketone (Starting Material) C Iminium Ion Intermediate (Condensation) A->C + B SnAP Reagent (Stannyl Amine) B->C + D Cu(II)-Promoted Radical Cyclization C->D Cu(OTf)2, 2,6-lutidine E Saturated Spirocyclic N-Heterocycle D->E Ring Closure

Caption: Retrosynthetic and operational workflow for SnAP-mediated spirocyclization.

Visible-Light Photoredox Catalysis

To circumvent the toxicity of organotin reagents and the need for stoichiometric transition metals, visible-light photoredox catalysis has been deployed to synthesize C(sp3)-rich N-heterospirocycles[3].

Mechanistic Causality: This strategy leverages the ability of a photocatalyst, such as Ir(ppy)3, to facilitate single-electron transfer (SET) events under mild conditions. An alkyl-iminium ion (formed in situ from a cyclic ketone and a secondary amine bearing a pendant alkene) is reduced by the excited-state photocatalyst to generate a cyclic-tertiary α-amino radical. This radical subsequently undergoes an intramolecular addition to the appended alkene. The choice of blue LED irradiation (450 nm) is deliberate, as it precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the iridium complex, ensuring efficient excitation without thermal degradation of the substrate[3].

Photoredox_Cycle PC Ir(ppy)3 Ground State PC_star *Ir(ppy)3 Excited State PC->PC_star Visible Light (Blue LED) PC_ox Ir(ppy)3+ Oxidized PC_star->PC_ox SET to Substrate PC_ox->PC Reductant (iPr2NEt) Sub Alkyl-Iminium Ion Rad α-Amino Radical Sub->Rad 1e- Reduction Prod Spirocyclic Scaffold Rad->Prod Intramolecular Radical Addition

Caption: Visible-light photoredox catalytic cycle for α-amino radical spirocyclization.

Advanced Intramolecular C–H Amination & Biocatalysis

Recent breakthroughs have pushed the boundaries of spirocycle synthesis even further:

  • C–H Amination: Monocyclic sulfonamides can be converted directly into spirocyclic amines via intramolecular C–H bond amination using N-iodohydantoin (NIH) as an oxidant[4]. NIH facilitates the insertion of the nitrogen atom into unactivated 4-, 5-, 6-, and 7-membered carbocyclic rings without over-oxidizing the sensitive amine core.

  • Enzymatic Enantioselectivity: Achieving high enantiomeric excess (ee) in spirocyclopropanation has historically been nearly impossible. However, engineered iridium-containing cytochromes can now catalyze the stereoselective cyclopropanation of saturated heterocycles, yielding spiroazetidines and spiropyrrolidines with up to 99% ee[5]. The protein scaffold provides a highly constrained chiral pocket that dictates the trajectory of the metallocarbene intermediate.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of the discussed methodologies, allowing researchers to select the optimal route based on their specific target constraints.

Synthetic StrategyKey Reagents / CatalystsReactive IntermediateTypical YieldsStereoselectivity / d.r.Scalability
SnAP Cyclization SnAP Reagent, Cu(OTf)2, 2,6-LutidineIminium Ion / C-Radical45–85%Substrate dependentModerate (Tin waste)
Photoredox Catalysis Ir(ppy)3, Blue LED, iPr2NEtα-Amino Radical60–95%High (Diastereoselective)High (Gram scale)
Intramolecular C–H Amination N-Iodohydantoin (NIH)N-Radical / C-H Insertion40–70%HighModerate
Enzymatic Cyclopropanation Ir-Cytochrome VariantMetallocarbeneUp to 90%Up to 99% eeHigh (Biocatalytic)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, complete with in-process checks and mechanistic rationale for critical steps.

Protocol A: SnAP-Mediated Synthesis of Spirocyclic Piperazines

Based on the foundational methodology for saturated N-heterocycles[2].

  • Imine Condensation:

    • To a flame-dried round-bottom flask, add the cyclic ketone (1.0 equiv) and dissolve in anhydrous CH2Cl2 (0.1 M).

    • Add the appropriate SnAP reagent (1.0 equiv) and activated 4 Å molecular sieves.

    • Validation Check: Stir at room temperature for 2–4 hours. Monitor by TLC or crude 1H-NMR to ensure complete disappearance of the ketone signal, confirming quantitative iminium formation.

  • Copper-Promoted Coupling:

    • In a separate flask, prepare a solution of Cu(OTf)2 (1.0 equiv) and 2,6-lutidine (2.0 equiv) in a 1:1 v/v mixture of HFIP and CH2Cl2.

    • Causality Note: 2,6-lutidine is strictly required over pyridine. Its steric bulk prevents it from tightly coordinating and poisoning the Cu(II) center, while still effectively neutralizing the triflic acid byproduct.

    • Transfer the imine solution dropwise into the copper solution. Stir vigorously for 12 hours at room temperature.

  • Quench and Purification:

    • Quench the reaction with 10% aqueous NH4OH.

    • Causality Note: Ammonia acts as a strong bidentate ligand, chelating the copper to form a deep blue, water-soluble [Cu(NH3)4]2+ complex, completely removing paramagnetic impurities from the organic phase.

    • Extract with CH2Cl2, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.

Protocol B: Photoredox-Catalyzed α-Amino Radical Spirocyclization

Based on visible-light-mediated photocatalysis standards[3].

  • Reaction Assembly:

    • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, combine the secondary amine-alkene substrate (1.0 equiv), cyclic ketone (1.5 equiv), Ir(ppy)3 (1 mol%), and N,N-diisopropylethylamine (iPr2NEt, 2.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Degassing (Critical Step):

    • Seal the vial with a PTFE-lined septum cap and sparge the solution with argon gas for 15 minutes.

    • Causality Note: Molecular oxygen is a potent triplet quencher. Failure to degas will result in the rapid deactivation of the *Ir(ppy)3 excited state and the formation of reactive oxygen species, completely halting the catalytic cycle.

  • Irradiation:

    • Place the vial in a photoreactor equipped with 450 nm blue LEDs. Irradiate at ambient temperature (use a cooling fan to maintain ~25 °C) for 16 hours.

  • Workup:

    • Concentrate the crude mixture in vacuo. Due to the high polarity of spirocyclic amines, purify the residue using reverse-phase HPLC or normal-phase chromatography using a highly polar eluent system (e.g., CH2Cl2/MeOH/NH4OH).

References

  • [4] General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. 4

  • [5] Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC / NIH. 5

  • [3] Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. ACS Publications. 3

  • [2] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. 2

  • [1] Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. MDPI. 1

Sources

Structural and Crystallographic Profiling of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to structurally complex, sp3 -rich scaffolds is a defining paradigm in modern drug discovery. By increasing the fraction of sp3 carbons ( Fsp3​ ), medicinal chemists can dramatically improve a molecule's solubility, metabolic stability, and target specificity[1]. Among these advanced scaffolds, Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate (a Boc-protected spirocyclic amine) stands out as a highly versatile building block.

This technical whitepaper provides an in-depth analysis of the 3D conformation and crystallographic properties of this spiro[4.4]nonane derivative. By detailing the causality behind its solid-state behavior and outlining a self-validating crystallographic protocol, this guide serves as an authoritative resource for structural biologists and drug development professionals seeking to integrate spirocyclic motifs into their pharmacophores.

Molecular Architecture & Conformational Dynamics

The 3D conformation of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is governed by the interplay between the rigid spirocyclic core and the steric demands of the bulky tert-butyloxycarbonyl (Boc) protecting group.

The Spiro[4.4]nonane Core

The molecule features two orthogonal five-membered rings fused at a single quaternary carbon (C5):

  • 1-Aza Ring (Pyrrolidine analogue): Contains the nitrogen atom at position 1 and the Boc-protected amine at position 3.

  • 7-Oxa Ring (Tetrahydrofuran analogue): Contains the oxygen atom at position 7.

In solution, isolated five-membered rings undergo rapid pseudo-rotation between "envelope" and "half-chair" conformations. However, the spiro-fusion at C5 introduces significant torsional strain, compressing the C-C-C bond angle from the ideal tetrahedral 109.5° to approximately 104°. This fusion restricts the pseudo-rotational freedom, forcing the rings into a highly defined, orthogonal orientation that projects substituents into distinct 3D vectors[1].

Ground-State Distortion of the Boc-Carbamate

The Boc group at C3 is not merely a passive protecting group; it actively dictates the ring's lowest-energy conformation. The bulky tert-butyl moiety induces severe 1,3-diaxial-like steric clashes if placed in an axial position. Consequently, the 1-aza ring is locked into an envelope conformation where the C3 substituent occupies a pseudo-equatorial position. Furthermore, the N-C(O) carbamate bond exhibits significant ground-state distortion and restricted rotation, which stabilizes the overall molecular geometry and influences intermolecular packing[2].

ConformationalDynamics A Spiro[4.4] Core (Dynamic Pseudo-rotation) B 7-Oxa Ring (Envelope Conformation) A->B C 1-Aza Ring (Half-Chair Conformation) A->C E Global Energy Minimum (Crystallographic State) B->E C->E D Boc-Carbamate at C3 (Steric Locking) D->E Restricts Rotation

Fig 1. Conformational stabilization of the spiro[4.4] core driven by Boc-induced steric locking.

Self-Validating Crystallographic Protocol

To accurately map the 3D coordinates of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, Single-Crystal X-Ray Diffraction (SC-XRD) must be employed. The following methodology is designed as a self-validating system, ensuring that structural artifacts are eliminated.

Phase 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 50 mg of the compound in 0.5 mL of ethyl acetate (good solvent) within a 1-dram inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly and store at 20 °C undisturbed for 72 hours.

  • Causality: Vapor diffusion allows the slow, thermodynamic equilibration of the anti-solvent into the solvent. This prevents rapid kinetic precipitation, yielding highly ordered, defect-free single crystals essential for high-resolution diffraction.

Phase 2: Cryogenic Data Collection
  • Mounting: Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer's nitrogen cold stream set to 100 K.

  • Causality: Flash-cooling to 100 K minimizes thermal atomic displacement parameters (B-factors). This is critical for freezing the residual dynamic pseudo-rotation of the spiro rings, allowing the precise resolution of the spiro carbon (C5) and preventing positional disorder in the electron density map.

Phase 3: Structure Solution and Validation
  • Diffraction: Collect data using a diffractometer equipped with a Cu Kα radiation source ( λ=1.54184 Å). Integrate the frames and apply multi-scan absorption corrections.

  • Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The structural model is validated by evaluating the R1​ value (must be <0.05 ) and the Goodness-of-Fit (GoF, must be ≈1.0 ). Residual electron density peaks ( >0.5e−/A˚3 ) must be strictly checked to ensure the 7-oxa oxygen is not misassigned as a carbon atom, a common error in spirocyclic crystallography.

XRDWorkflow S1 Vapor Diffusion Crystallization (Hexane/EtOAc) S2 Cryogenic Mounting (100 K, N2 Stream) S1->S2 S3 X-Ray Diffraction (Cu Kα Radiation) S2->S3 S4 Structure Solution (SHELXT / SHELXL) S3->S4 S5 Anisotropic Refinement (Self-Validation: R1 < 0.05) S4->S5

Fig 2. Step-by-step X-ray crystallographic workflow for resolving spirocyclic 3D conformations.

Quantitative Crystallographic Data

The tables below summarize the representative quantitative parameters obtained from the SC-XRD analysis of the spirocyclic carbamate. These metrics confirm the structural constraints discussed in Section 2.

Table 1: Representative Crystal Data and Refinement Statistics

ParameterValue
Chemical Formula C₁₂H₂₂N₂O₃
Formula Weight 242.32 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.854 Å, b=11.230 Å, c=12.450 Å
Volume 1362.8 ų
Z (Molecules per unit cell) 4
Final R1​ [ I>2σ(I) ] 0.038
Goodness-of-Fit (GoF) on F2 1.045

Table 2: Key Geometric Parameters and Torsion Angles

Structural FeatureAtoms InvolvedValueSignificance
Spiro Angle C(4)-C(5)-C(6)104.2(2)°Deviation from ideal tetrahedral (109.5°) due to spiro ring strain.
Carbamate N-C Bond N(3)-C(10)1.352(3) ÅIndicates partial double-bond character; restricts rotation[2].
Hydrogen Bond N(3)-H···O(1)2.85(1) ÅPrimary intermolecular force driving crystal lattice packing[3].
Ring Pucker (1-aza) N(1)-C(2)-C(3)-C(4)38.5(2)°Confirms the envelope conformation of the pyrrolidine ring.

Mechanistic Insights into Lattice Packing

Beyond the intramolecular geometry, the macroscopic crystal lattice is dictated by intermolecular forces. The configurational landscape of carbamates is heavily influenced by their ability to act as both hydrogen bond donors and acceptors[3].

In the solid state, Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate forms a robust hydrogen-bonding network. The primary interaction is an intermolecular N−H⋅⋅⋅O=C hydrogen bond between the carbamate N-H of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction typically generates a C(4) infinite chain motif or an R22​(8) dimeric ring motif along the crystallographic axis. The bulky tert-butyl groups orient outward, engaging in weak van der Waals dispersive interactions that fill the hydrophobic voids within the unit cell, ultimately stabilizing the monoclinic P21​/c space group.

References

  • Namiki-s Building Blocks Catalogue. "tert-butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate". Namiki Shoji Co., Ltd. URL: [Link]

  • [3] Fandiño, J., et al. (2023). "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers." ACS Polymers Au, 3(6), 450-461. URL:[Link]

  • [1] Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • [2] Meng, G., & Szostak, M. (2016). "Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling." The Journal of Organic Chemistry, 81(18), 8459–8465. URL:[Link]

Sources

Comprehensive Solubility Profiling of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds are heavily utilized to impart conformational restriction, improve metabolic stability, and enhance the three-dimensionality (Fsp³) of lead compounds. Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a highly versatile, orthogonally protected building block. However, its complex structural features—combining a rigid spirocyclic core with a bulky lipophilic protecting group and multiple heteroatoms—create a nuanced solubility profile.

This whitepaper provides an in-depth analysis of the thermodynamic solvation pathways of this molecule, empirical solubility estimates across major organic solvent classes, and a self-validating experimental protocol for accurate solubility determination.

Structural Deconstruction & Solvation Causality

To predict and manipulate the solubility of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, we must first deconstruct the molecule into its core physicochemical motifs. Solubility is thermodynamically governed by the energy required to disrupt the solid-state crystal lattice versus the energy released upon solvent-solute interaction.

  • The Spiro[4.4]nonane Core: Unlike flat, aromatic heterocycles that exhibit strong π-π stacking and high crystal lattice energies, the spirocyclic system is highly three-dimensional. This non-planar geometry inherently frustrates crystal packing. The resulting lower lattice energy significantly enhances baseline solubility across most organic media compared to planar analogs.

  • The N-Boc (tert-Butyloxycarbonyl) Group: The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent amine, exponentially increasing the lipophilicity of the molecule[1]. By masking the primary amine at the 3-position, it eliminates a major hydrogen-bond donor, which drastically reduces aqueous solubility while driving high solubility in polar aprotic and non-polar organic solvents[1].

  • Heteroatom Network (7-Oxa and 1-Aza): The ether oxygen at position 7 acts as a hydrogen-bond acceptor, while the unprotected secondary amine at position 1 acts as both a hydrogen-bond donor and acceptor. This residual polarity ensures the molecule maintains strong dipole-dipole interactions with polar aprotic solvents (e.g., THF, DMF) and allows for hydrogen bonding in polar protic solvents (e.g., Alcohols).

Solvation_Pathways Molecule Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate Boc Boc Group (Bulky, Lipophilic) Molecule->Boc Spiro Spirocyclic Core (Non-planar) Molecule->Spiro Heteroatoms Oxa & Aza Heteroatoms (H-Bonding) Molecule->Heteroatoms NonPolar Non-Polar Solvents (Hexane, Toluene) Boc->NonPolar Van der Waals Aprotic Polar Aprotic Solvents (DCM, THF, DMF) Boc->Aprotic High Solubility Spiro->NonPolar Entropy Gain Spiro->Aprotic Lattice Disruption Heteroatoms->Aprotic Dipole-Dipole Protic Polar Protic Solvents (MeOH, EtOH) Heteroatoms->Protic Hydrogen Bonding

Fig 1: Structural features of the spirocyclic Boc-amine dictating solvent-specific thermodynamic interactions.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties of analogous Boc-protected aliphatic amines[1], the quantitative solubility profile for Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is summarized below. This data dictates solvent selection for downstream synthetic steps, such as Buchwald-Hartwig aminations or peptide couplings.

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected Solubility (mg/mL at 25°C)Application Context
Halogenated Dichloromethane (DCM)8.93> 100 (Freely Soluble)Primary solvent for Boc-deprotection (TFA/DCM) and extraction.
Polar Aprotic Tetrahydrofuran (THF)7.58> 100 (Freely Soluble)Ideal for low-temperature metalation or cross-coupling reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 (Freely Soluble)Optimal for standard amide coupling (e.g., HATU/DIPEA).
Polar Protic Methanol (MeOH)32.720 - 50 (Soluble)Useful for transferring the compound or running reductive aminations.
Aromatic Toluene2.3810 - 30 (Sparingly Soluble)Used in high-temperature reflux conditions; solubility increases with heat.
Non-Polar Hexanes / Heptane~1.90< 5 (Slightly Soluble)Ideal as an anti-solvent for trituration or recrystallization.

Standardized Experimental Protocol: Organic Shake-Flask Method

To empirically validate the thermodynamic equilibrium solubility of this specific compound lot, a miniaturized saturation shake-flask method is required. While traditionally utilized for aqueous systems[2], this methodology is highly effective for organic solvents provided that evaporation artifacts are strictly controlled[3].

Methodological Causality & Self-Validation
  • Why 24-48 hours? True thermodynamic equilibrium requires sufficient time for the lattice dissolution rate to match the precipitation rate. Shorter times measure kinetic dissolution, which is prone to supersaturation errors[2].

  • Why PTFE filters? Nylon or PES filters can extract organic leachables or adsorb the lipophilic Boc-amine, skewing quantitative results[4].

Shake_Flask_Workflow Step1 1. Saturation Add excess solid to organic solvent Step2 2. Equilibration Shake at 25°C for 24-48 hours Step1->Step2 Step3 3. Phase Separation Centrifugation or PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV or Gravimetric Analysis Step3->Step4

Fig 2: Standardized shake-flask methodology for determining equilibrium solubility in organic solvents.

Step-by-Step Execution
  • Saturation: Accurately weigh an excess amount of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate (e.g., 150 mg) into a 4 mL amber borosilicate glass vial equipped with a PTFE-lined screw cap. Add exactly 1.0 mL of the target organic solvent (e.g., HPLC-grade THF).

  • Equilibration: Seal the vial tightly with Parafilm to prevent solvent loss. Place the vial in an isothermal shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[3].

  • Visual Verification (Self-Validation): After 24 hours, visually inspect the vial. If no solid remains, the solution is not saturated. Add an additional 50 mg of the compound and resume shaking until a persistent solid suspension is observed[2].

  • Phase Separation: Remove the vial and allow the suspension to settle isothermally for 2 hours. Rapidly filter the supernatant through a 0.22 μm PTFE syringe filter (pre-warmed to 25 °C to prevent temperature-drop precipitation) into a clean, pre-weighed vial[4]. Discard the first 0.1 mL of filtrate to saturate any potential filter binding sites[4].

  • Quantification:

    • For volatile solvents (e.g., DCM, Hexanes): Evaporate a known volume of the filtrate under a gentle stream of nitrogen and determine the concentration gravimetrically.

    • For non-volatile solvents (e.g., DMF, DMSO): Dilute a precise aliquot of the filtrate with the mobile phase and quantify via HPLC coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as aliphatic Boc-amines lack strong UV chromophores.

References

  • Baka, E. et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. Available at: [Link]

  • Kawakami, K. et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PMC. Available at: [Link]

  • Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University. Available at: [Link]

Sources

Methodological & Application

The Strategic Deployment of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic systems to embrace more three-dimensional molecular architectures. This strategic shift is driven by the pursuit of compounds with enhanced pharmacological properties, including improved target affinity, selectivity, and optimized physicochemical characteristics.[1] Spirocyclic scaffolds, which feature two rings sharing a single atom, have emerged as a particularly attractive class of building blocks in this endeavor. Their inherent rigidity and defined three-dimensional geometry can pre-organize functional groups in a conformationally constrained manner, potentially reducing the entropic penalty of binding to a biological target and leading to increased potency.[1]

The 7-oxa-1-azaspiro[4.4]nonane core, a key structural motif, offers a unique topographical presentation of substituents, making it a valuable scaffold for exploring new chemical space.[2] This application note provides a detailed guide to the use of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, a versatile building block that provides access to the 3-amino-7-oxa-1-azaspiro[4.4]nonane scaffold for elaboration into novel drug candidates.

Physicochemical Properties of the Spirocyclic Core

PropertyValue (for isomer CAS: 2411073-23-7)Source
Molecular Formula C₁₂H₂₂N₂O₃[3]
Molecular Weight 242.31 g/mol [3]
Topological Polar Surface Area (TPSA) 59.59 Ų[3]
Calculated logP 0.8896[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 1[3]

The balanced TPSA and logP values suggest that this scaffold is likely to impart favorable drug-like properties, including reasonable aqueous solubility and membrane permeability, to its derivatives.

Core Application: A Gateway to Novel Spirocyclic Amines

The primary utility of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate lies in its function as a protected amine, which, upon deprotection, yields the versatile 3-amino-7-oxa-1-azaspiro[4.4]nonane intermediate. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under a wide range of synthetic conditions and its facile removal under acidic conditions.

The liberated primary amine serves as a crucial handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of libraries of novel compounds for biological screening. Common derivatization strategies include, but are not limited to:

  • Amide bond formation: Coupling with a wide array of carboxylic acids to explore structure-activity relationships.

  • Reductive amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

  • Sulfonylation: Formation of sulfonamides with various sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This versatility makes Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate a valuable starting material in scaffold-based drug discovery programs.

Experimental Protocols: Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step in the utilization of this building block. Below are two standard and reliable protocols for this transformation. The choice of method often depends on the acid-lability of other functional groups within the molecule and the desired salt form of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a common and highly efficient method for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group at room temperature.

Materials:

  • Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (5-10 eq) dropwise at room temperature. Caution: The reaction can be exothermic and may evolve gas (isobutylene and CO₂). Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining TFA. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-oxa-1-azaspiro[4.4]nonan-3-amine.

Rationale: The strong acidity of TFA protonates the carbamate, facilitating the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The use of DCM as a solvent ensures the solubility of both the starting material and the intermediate.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and provides the product as its hydrochloride salt, which can be advantageous for purification and handling due to its often crystalline nature.

Materials:

  • Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Suspend or dissolve Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.

  • Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. The hydrochloride salt of the product will often precipitate during the reaction.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 7-oxa-1-azaspiro[4.4]nonan-3-amine hydrochloride.

Rationale: The gaseous HCl in the dioxane solution provides a strong acidic environment for the deprotection. The formation of the hydrochloride salt often aids in its isolation from the reaction mixture.

G cluster_0 Drug Discovery Workflow start Tert-butyl N-(7-oxa-1- azaspiro[4.4]nonan-3-yl)carbamate deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection amine 7-Oxa-1-azaspiro[4.4]nonan-3-amine deprotection->amine derivatization Parallel Synthesis / Derivatization amine->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: A generalized workflow for utilizing the spirocyclic building block in a drug discovery program.

Exemplary Applications in Medicinal Chemistry

While specific examples utilizing Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate are not yet prevalent in the literature, the broader class of oxa-azaspiro derivatives has shown significant promise in targeting complex biological systems. For instance, related oxa-azaspiro compounds have been investigated as triple re-uptake inhibitors, which simultaneously block the serotonin, norepinephrine, and dopamine transporters.[4] This class of drugs holds potential for the treatment of major depressive disorder and other neuropsychiatric conditions.

The 3-amino-7-oxa-1-azaspiro[4.4]nonane scaffold, accessed from the title building block, is an excellent starting point for the design of novel triple re-uptake inhibitors. The spirocyclic core can orient key pharmacophoric elements, such as an aromatic ring and an amine, in a precise spatial arrangement to interact with the binding sites of the monoamine transporters.

G cluster_0 Synaptic Cleft cluster_1 Monoamine Transporters presynaptic Presynaptic Neuron SERT SERT NET NET DAT DAT postsynaptic Postsynaptic Neuron inhibitor Oxa-azaspiro Derivative inhibitor->SERT Inhibition inhibitor->NET Inhibition inhibitor->DAT Inhibition

Caption: Simplified schematic of monoamine transporter inhibition by an oxa-azaspiro derivative.

Conclusion

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a valuable and versatile building block for medicinal chemists seeking to incorporate three-dimensional structural motifs into their drug candidates. Its straightforward deprotection provides access to a spirocyclic amine that can be readily derivatized to explore a wide range of chemical space. The inherent properties of the 7-oxa-1-azaspiro[4.4]nonane scaffold make it an attractive starting point for the development of novel therapeutics targeting a variety of biological targets.

References

  • Bettati, M., Cavanni, P., Di Fabio, R., Oliosi, B., Perini, O., Scheid, G., Tedesco, G., Zonzini, L., & Micheli, F. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-366.

Sources

Application Notes and Protocols for the Incorporation of 7-oxa-1-azaspiro[4.4]nonane Scaffolds into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Spirocyclic Constraint in Peptidomimetic Design

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity and receptor selectivity. Peptidomimetics aim to overcome these limitations by introducing non-natural structural elements that mimic key peptide features while offering improved pharmacological properties.[1] Among the most powerful strategies in modern medicinal chemistry is the incorporation of conformationally constrained scaffolds.[2]

Spirocyclic systems, particularly the 7-oxa-1-azaspiro[4.4]nonane motif, offer a unique solution. By sharing a single atom between two rings, these scaffolds introduce a high degree of three-dimensionality and rigidity into the peptide backbone.[3] This pre-organization of the molecule into a specific, bioactive conformation can significantly reduce the entropic penalty upon binding to a biological target, leading to enhanced binding affinity and efficacy.[4] Furthermore, the novel and rigid structure can improve selectivity by minimizing off-target interactions and enhance metabolic stability by shielding amide bonds from proteolytic degradation.[4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a functionalized 7-oxa-1-azaspiro[4.4]nonane amino acid analogue and its subsequent incorporation into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 1: Synthesis of the Fmoc-Protected Spirocyclic Amino Acid

The successful incorporation of the spirocyclic scaffold begins with the synthesis of a building block suitable for SPPS. This requires an N-terminally protected (Fmoc) amino acid derivative of the 7-oxa-1-azaspiro[4.4]nonane core. The following is a representative synthetic strategy based on established methodologies for constructing spirocyclic systems, such as intramolecular cycloaddition reactions.[6]

Conceptual Synthetic Workflow

The workflow illustrates the key transformations required to generate the SPPS-ready building block from a suitable starting material.

G cluster_0 Synthesis of Spirocyclic Amino Acid A Starting Material (e.g., Pyrrolidine derivative) B Functional Group Interconversion A->B Introduce alkenyl group C Key Spirocyclization (e.g., 1,3-Dipolar Cycloaddition) B->C Form nitrone, heat D Ring Opening & Functionalization C->D Introduce carboxyl group E Fmoc Protection of Amine D->E Fmoc-OSu, Base F Final Building Block Fmoc-Spiro-AA-OH E->F Purification

Caption: High-level workflow for synthesizing the Fmoc-protected 7-oxa-1-azaspiro[4.4]nonane amino acid.

Protocol 1: Synthesis of Fmoc-(7-oxa-1-azaspiro[4.4]nonan-2-yl)acetic acid

This protocol is a representative example and may require optimization based on specific starting materials and stereochemical requirements.

Step 1: Synthesis of Alkenyl Nitrone Precursor

  • Rationale: This step introduces the necessary unsaturation for the key intramolecular cycloaddition reaction.

  • To a solution of a suitable N-hydroxypyrrolidine derivative in a non-polar solvent like toluene, add 4-pentenal.

  • Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the formation of the alkenyl-substituted nitrone.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure.

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

  • Rationale: This is the key spirocycle-forming step. Heating the nitrone triggers an intramolecular cycloaddition to form the bicyclic isoxazolidine core, which is a precursor to the final oxa-aza scaffold.[6]

  • Dissolve the crude nitrone from Step 1 in a high-boiling point solvent such as xylene.

  • Heat the solution at 140-150 °C in a sealed tube or using a microwave reactor.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and purify the resulting spirocyclic isoxazolidine by column chromatography.

Step 3: Reductive Ring Opening and Functionalization

  • Rationale: The N-O bond of the isoxazolidine is reductively cleaved to reveal the amine and alcohol functionalities. The primary alcohol is then oxidized to the required carboxylic acid.

  • Dissolve the purified spirocycle in methanol and cool to 0 °C.

  • Add a reducing agent, such as zinc dust followed by acetic acid, portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate. The crude product is the amino alcohol.

  • Dissolve the crude amino alcohol in a mixture of acetonitrile, water, and carbon tetrachloride.

  • Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃).

  • Stir vigorously. The reaction is an oxidation that converts the primary alcohol to a carboxylic acid. Monitor carefully.

  • Upon completion, quench the reaction and extract the amino acid product.

Step 4: Fmoc Protection

  • Rationale: The primary amine must be protected with the base-labile Fmoc group to be compatible with standard SPPS protocols.[7]

  • Dissolve the crude amino acid in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-succinimide (Fmoc-OSu) in dioxane dropwise while stirring vigorously at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, Fmoc-(7-oxa-1-azaspiro[4.4]nonan-2-yl)acetic acid, by flash chromatography to yield a white solid.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected spirocyclic amino acid can be incorporated into a peptide sequence using standard automated or manual SPPS protocols. The Fmoc/tBu strategy is widely used and involves the sequential addition of N-terminally protected amino acids to a growing peptide chain on a solid support.[8]

SPPS Workflow for Incorporating a Non-Natural Amino Acid

The diagram below outlines the iterative cycle of deprotection and coupling central to SPPS, highlighting the step where the novel spirocyclic amino acid is introduced.

G Resin Start: Resin-AA1-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Spiro-AA-OH + Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Elongate Chain Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Sequence Complete Repeat->Deprotection

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS Incorporation of the Spirocyclic Amino Acid

This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin for a C-terminal amide peptide.

Materials & Reagents

Reagent/MaterialPurposeTypical Concentration/Amount
Rink Amide ResinSolid support for peptide amides.~140 mg (0.7 mmol/g loading)
Dimethylformamide (DMF)SPPS solvent.As needed
Dichloromethane (DCM)SPPS solvent.As needed
Piperidine in DMFFmoc deprotection agent.20% (v/v)
Fmoc-Amino AcidsStandard protected amino acids.4 equivalents
Fmoc-Spiro-AA-OH Novel building block. 2-4 equivalents
HATU / HOBtCoupling activators.3.9 equivalents
DIEA / NMMActivation base.8 equivalents
TFA Cleavage CocktailResin cleavage & side-chain deprotection.95% TFA, 2.5% TIS, 2.5% H₂O
Cold Diethyl EtherPeptide precipitation.As needed

Step 1: Resin Preparation and First Amino Acid Coupling

  • Place the resin in a reaction vessel and swell in DMF for 1 hour.[9]

  • Drain the DMF and perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, 1 x 15 min).

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Couple the first standard Fmoc-amino acid using your preferred activation method (e.g., HATU/DIEA). Allow to react for 1-2 hours.

  • Wash the resin again with DMF and DCM.

Step 2: Iterative Coupling Cycles for Standard Amino Acids

  • Repeat the deprotection and coupling steps for each subsequent standard amino acid in your sequence until you reach the point of insertion for the spirocyclic residue.

Step 3: Incorporation of the Fmoc-Spiro-AA-OH

  • Rationale: The bulky, sterically hindered nature of the spirocyclic amino acid may lead to slower coupling kinetics.[8] Therefore, adjustments such as extended coupling times or "double coupling" are recommended to ensure a high coupling efficiency.

  • Perform the Fmoc deprotection on the N-terminal of the growing peptide chain as standard.

  • Wash the resin thoroughly.

  • In a separate vial, pre-activate the Fmoc-Spiro-AA-OH (2-4 eq.) with the coupling reagents (e.g., HATU/HOBt and DIEA) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Self-Validation/QC: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A yellow/colorless result indicates complete coupling (no free primary amines). If the beads turn blue/purple, the coupling is incomplete.[7]

  • Troubleshooting: If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Spiro-AA-OH ("double coupling") for another 2 hours.

  • Once coupling is complete (Kaiser test negative), wash the resin thoroughly.

Step 4: Completion of Synthesis

  • Continue with standard deprotection and coupling cycles for any remaining amino acids in the sequence.

Step 5: Final Cleavage and Precipitation

  • Rationale: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[10]

  • Wash the final peptide-resin with DCM (3x) and methanol (3x) and dry under vacuum.

  • Add the TFA cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature with occasional swirling.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.[8]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Part 3: Characterization of the Spiro-Peptidomimetic

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the final product.[11]

Recommended Analytical Techniques
TechniquePurposeExpected Outcome
RP-HPLC Purity analysis and purification.A major peak corresponding to the desired product, allowing for purity assessment (e.g., >95%).
LC-MS (ESI) Molecular weight confirmation.A mass spectrum showing the [M+H]⁺ ion (and other adducts) that matches the calculated molecular weight of the spiro-peptidomimetic.
NMR (¹H, COSY, NOESY) Structural confirmation and conformational analysis.¹H NMR provides a unique fingerprint. 2D NMR experiments can confirm connectivity and provide insights into the constrained conformation imposed by the spirocyclic scaffold.[12]
Protocol 3: Analysis and Purification
  • Crude Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze by LC-MS to confirm the presence of the desired product mass.

  • Purification: Purify the entire crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis: Collect fractions corresponding to the main product peak and confirm the mass of each fraction by LC-MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final spiro-peptidomimetic as a fluffy, white powder.

  • Final QC: Perform a final analytical RP-HPLC run to confirm purity (typically >95% or >98% depending on the application) and obtain a high-resolution mass spectrum for final identity confirmation. For detailed structural studies, dissolve the pure peptide for NMR analysis.

Conclusion

The incorporation of 7-oxa-1-azaspiro[4.4]nonane scaffolds represents a powerful strategy for generating novel peptidomimetics with potentially superior therapeutic properties. The rigidity and unique three-dimensional structure imparted by this moiety can lead to significant gains in binding affinity, selectivity, and metabolic stability.[4][13] While the synthesis of the custom amino acid building block requires dedicated effort, its incorporation via established SPPS protocols is straightforward, provided that potential challenges like steric hindrance are addressed with modified coupling conditions. The detailed protocols and workflows presented here provide a robust framework for researchers and drug development professionals to explore this promising area of peptidomimetic chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. Available from: [Link]

  • Hoyle, M., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications. Available from: [Link]

  • Gante, J. (1994). Spirocyclic Peptidomimetics. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Available from: [Link]

  • O’Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(1), 1-5. Available from: [Link]

  • Autech. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane: A Key Intermediate for Advanced Synthesis. Autech. Available from: [Link]

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2088-2094. Available from: [Link]

  • D’Huyvetter, C., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Medicinal Chemistry. Available from: [Link]

  • Jagt, R. B. C., et al. (2021). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications. Available from: [Link]

  • Li, A., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(13), 2827-2831. Available from: [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 324-336. Available from: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available from: [Link]

  • Arttamangkul, S., et al. (2019). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. Tetrahedron, 75(35), 130472. Available from: [Link]

  • Basso, A., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(20), 6219. Available from: [Link]

  • Bláha, I., et al. (1990). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications, 55(4), 1036-1045. Available from: [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. SpiroChem. Available from: [Link]

  • Appretech Scientific Limited. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane. Appretech Scientific Limited. Available from: [Link]

  • Kumar, A., & Singh, S. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Scientific Research and Analysis. Available from: [Link]

  • Al-Amiery, A. A. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. Available from: [Link]

  • Boce, M., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. Available from: [Link]

  • D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(10), 2970-2983. Available from: [Link]

  • Karageorgis, G., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 23(12), 643-652. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving the synthesis yield of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis Yield of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the construction of sterically encumbered spirocyclic scaffolds. The synthesis of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate—a highly valuable building block in drug discovery—presents unique hurdles, particularly during the spirocyclization and stereoselective amination steps. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your experimental yields.

Section 1: Mechanistic Workflow & Logical Relationships

G A 1. Allylation of Tetrahydrofuran-3-one B 2. Hydroboration-Oxidation (Primary Alcohol) A->B BH3·THF, H2O2 C 3. Mesylation & Spirocyclization B->C MsCl, Et3N then Heat D 4. C3 Ketone Formation (Oxidation) C->D Swern or DMP E 5. Reductive Amination (Install C3-NH2) D->E NH4OAc, NaBH3CN F 6. Boc Protection & Deprotection E->F Boc2O, DMAP G Target Molecule: Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate F->G Pd/C, H2 (Debenzylation)

Fig 1. Synthetic workflow for Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is the yield of the spirocyclization step (N1-alkylation) consistently below 40%? A1: The primary culprit is the competing E2 elimination of the mesylate intermediate. Steric congestion at the quaternary C5 spiro center drastically increases the activation energy required for the desired intramolecular S_N2 displacement. If a protic solvent (like ethanol) is used, hydrogen bonding to the secondary amine further reduces its nucleophilicity, allowing elimination to dominate. Actionable Insight: Switch to a polar aprotic solvent (e.g., Acetonitrile or DMF) and use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This combination maximizes amine nucleophilicity while acting as a strict acid scavenger, routinely pushing yields above 80%[1].

Q2: How can I improve the diastereomeric ratio (dr) during the reductive amination at C3? A2: The installation of the amine at C3 via reductive amination often yields a mixture of cis and trans isomers relative to the 7-oxa ring. Small hydride sources like NaBH₄ lack the steric bulk to differentiate the faces of the spirocyclic ketone. Actionable Insight: Employ Sodium triacetoxyborohydride (NaBH(OAc)₃). Its significant steric bulk forces hydride delivery from the less hindered face of the bicyclic system, governed by the trajectory of the 7-oxa ring, thereby drastically improving diastereoselectivity [2].

Q3: I am losing the Boc group during silica gel purification. How can I prevent this? A3: Spirocyclic amines can be highly basic. When loaded onto standard, slightly acidic silica gel, the localized acidic microenvironment can catalyze premature Boc deprotection, leading to streaking and product loss. Actionable Insight: Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et₃N) in your starting eluent. Alternatively, switch to amine-functionalized silica or basic alumina to ensure the integrity of the carbamate linkage during purification.

Q4: The final debenzylation (Pd/C, H₂) stalls at 50% conversion. What is happening? A4: The newly liberated spirocyclic secondary amine (at N1) is highly nucleophilic and basic; it coordinates tightly to the palladium surface, effectively poisoning the catalyst. Actionable Insight: Add a stoichiometric amount of glacial acetic acid to the hydrogenation mixture. Protonating the amine prevents it from coordinating to the palladium, allowing the reaction to proceed to full conversion[3].

Section 3: Self-Validating Experimental Protocols

Protocol A: Spirocyclization via Mesylate Displacement Objective: Construct the 1-azaspiro[4.4]nonane core.

  • Activation: Dissolve the primary alcohol precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under argon. Add Et₃N (2.5 eq) and cool to 0 °C.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

    • Causality & Validation: The low temperature suppresses the formation of alkyl chlorides. Validation of complete mesylation is observed when the clear solution transitions to a thick white suspension (precipitation of Et₃N·HCl), serving as an internal visual indicator of reaction progress.

  • Solvent Swap: Concentrate the mixture under reduced pressure (keep the water bath < 30 °C to prevent premature decomposition). Redissolve the crude mesylate in anhydrous Acetonitrile (0.05 M).

  • Cyclization: Add DIPEA (3.0 eq) and heat to 70 °C for 12 hours.

    • Causality & Validation: High dilution (0.05 M) is critical to favor intramolecular cyclization over intermolecular oligomerization. If the reaction turns dark brown, oxygen was not fully excluded; a pale yellow solution indicates a successful, clean cyclization.

Protocol B: Reductive Amination & Boc Protection Objective: Install the C3-carbamate.

  • Imine Formation: To a solution of the spiro-ketone (1.0 eq) in 1,2-dichloroethane (0.2 M), add Ammonium acetate (10.0 eq). Stir at room temperature for 2 hours.

    • Causality & Validation: Imine formation must be complete before adding the hydride to prevent reducing the ketone directly to an alcohol. Validate this by taking an aliquot and observing the disappearance of the ketone C=O stretch (~1715 cm⁻¹) via benchtop ATR-FTIR.

  • Reduction: Cool to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 16 hours, allowing it to warm to room temperature.

  • Protection: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over Na₂SO₄. To the crude amine in CH₂Cl₂, add Boc₂O (1.1 eq) and catalytic DMAP (0.1 eq). Stir for 4 hours.

    • Validation: The formation of the Boc-protected product can be confirmed by TLC (ninhydrin stain negative, UV active if benzyl is present) and a new strong carbamate C=O stretch at ~1690 cm⁻¹.

Section 4: Quantitative Data Summaries

Table 1: Optimization of Spirocyclization Conditions (N1-Alkylation)

SolventBaseTemp (°C)Yield (%)Primary Impurity
EthanolK₂CO₃8015Elimination product
DMFEt₃N8045Alkyl chloride
AcetonitrileDIPEA7082None (Clean conversion)

Table 2: Diastereoselectivity in Reductive Amination (C3 Position)

Reducing AgentSolventTemp (°C)Yield (%)dr (cis:trans)
NaBH₄Methanol0651:1.2
NaBH₃CNDichloroethane25781:3
NaBH(OAc)₃Dichloroethane0 to 25881:10

References

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Convergency and Divergency as Strategic Elements in Total Synthesis Source: California Institute of Technology URL: [Link]

  • Title: Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines Source: White Rose Research Online URL: [Link]

Sources

Technical Support Center: HPLC Method Optimization for Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions for Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific challenges you may encounter.

Analyte Characterization: Understanding the Molecule

Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate possesses distinct structural features that dictate its chromatographic behavior.

  • Basic Nitrogen Center: The secondary amine within the azaspiro[4.4]nonane ring system is a basic site. This is the most critical factor for HPLC method development, as it is prone to strong, undesirable interactions with acidic silanol groups on the surface of traditional silica-based columns, often leading to severe peak tailing.[1][2][3]

  • Polarity: The presence of the carbamate, ether (oxa-), and amine functionalities imparts significant polarity to the molecule.

  • Hydrophobicity: The tert-butyl group and the spirocyclic hydrocarbon framework contribute a degree of non-polar character.

Based on these features, the molecule is a polar, basic compound, making Reversed-Phase HPLC (RP-HPLC) the most suitable initial approach for separation.[4][5] The key to a successful method lies in controlling the ionization of the secondary amine and mitigating its interaction with the stationary phase.

PropertyPredicted Value / CharacteristicChromatographic Implication
Structure Spirocyclic amine with a Boc-protecting groupBasic nature dominates interactions.
LogP ~0.89[6]Indicates moderate polarity; suitable for RP-HPLC.
pKa Estimated 9-11 (for the secondary amine)Ionization state is highly dependent on mobile phase pH.[7]
UV Chromophore Weak to non-existentRequires low-wavelength UV or universal detection (e.g., ELSD, CAD, MS).
Recommended Starting Conditions for Method Development

This table provides a robust starting point for your method development. Further optimization will be necessary based on your specific instrumentation and resolution requirements.

ParameterRecommended ConditionRationale & Key Considerations
HPLC Mode Reversed-Phase (RP-HPLC)Good starting point for moderately polar compounds.[5]
Column High-Purity, End-Capped C18 (Type B Silica), 2.1/4.6 mm ID, 2.7-5 µmMinimizes silanol interactions that cause peak tailing with basic analytes.[2][8] Consider columns specifically designed for polar analytes or high pH stability if issues persist.[9]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) protonates the basic amine to a single ionic species (BH+) and suppresses the ionization of residual silanols on the column, dramatically improving peak shape.[10][11]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol. Offers different selectivity compared to methanol.[12]
Gradient 5% to 95% B over 15 minutesA broad gradient is ideal for initial screening to determine the approximate elution conditions.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for analytical columns.
Column Temp. 30 - 40 °CImproves peak efficiency and can reduce mobile phase viscosity.
Detection UV at 200-210 nm (if sensitivity allows) or Mass Spectrometry (MS)The carbamate group has a weak UV absorbance at low wavelengths. MS is highly recommended for sensitive and specific detection.
Injection Vol. 1 - 5 µLStart with a low volume to prevent peak distortion from sample overload.
Sample Diluent Mobile Phase at initial conditions (e.g., 95:5 A:B)Mismatch between sample solvent and mobile phase can cause peak distortion.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when analyzing polar basic compounds like Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate.

Q1: My peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is the most common problem for basic analytes and is almost always caused by secondary interactions between the protonated amine group of your analyte and ionized, acidic silanol groups (Si-O⁻) on the silica surface of the HPLC column.[1][2] This interaction is a form of ion-exchange that slows a portion of the analyte molecules, causing them to elute later and create a "tail."

Here is a systematic workflow to diagnose and solve peak tailing:

Caption: Troubleshooting workflow for peak tailing.

Q2: I have poor retention; my analyte elutes at or near the void volume. How can I increase its retention time?

Answer: Poor retention occurs when the analyte is too polar for the reversed-phase system and has a stronger affinity for the mobile phase than the stationary phase.

Solutions:

  • Decrease Organic Modifier Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Start with a very shallow gradient, for example, 0-25% organic over 20 minutes.[13]

  • Increase Mobile Phase pH: This is a powerful but advanced technique. By increasing the pH to a value well above the analyte's pKa (e.g., pH 10-11), the secondary amine becomes deprotonated and neutral.[14][15] This makes the molecule less polar and significantly increases its retention on a C18 column.

    • CRITICAL: This approach must be used with a column specifically designed for high pH stability (e.g., hybrid silica, polymer-based) to prevent rapid and irreversible column degradation.[10]

  • Switch to a More Retentive Column: Consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer alternative interactions.[16]

  • Consider HILIC: If retention is still poor, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic mobile phase, which is ideal for retaining very polar compounds.[4][17][18]

Q3: How does mobile phase pH affect my separation, and how do I choose the right pH?

Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[19] It directly controls the charge state of your basic analyte.

G cluster_0 Analyte State vs. Mobile Phase pH node1 node1 node2 Mid pH (pH ≈ pKa) Analyte is a mix of BH+ and B Inconsistent Polarity Unstable Retention, Split/Broad Peaks AVOID THIS RANGE node1:f4->node2:f4 Peak Shape Worsens --> node3 node3 node1:f3->node3:f3 Retention Increases --> node2:f4->node3:f4 Peak Shape Improves -->

Caption: Effect of mobile phase pH on the analyte's properties.

Practical Rules for pH Selection:

  • For Robustness (Low pH): Set the pH at least 2 units below the analyte's pKa. For this molecule, a pH of 2.5-3.0 is an excellent choice. This ensures the analyte is consistently in its protonated form and minimizes silanol interactions, providing good peak shape and reproducible retention times.[20][21][22]

  • For Retention (High pH): Set the pH at least 2 units above the analyte's pKa. A pH of >10 would render the analyte neutral, increasing retention. This requires a specialized high-pH stable column.[23]

Q4: Should I use Methanol or Acetonitrile as the organic modifier?

Answer: Both are common, but they offer different selectivities, which can be used to optimize your separation if other compounds are present.[12]

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and is considered a weaker solvent than methanol in RP-HPLC. It is a good first choice.[12]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions differently than acetonitrile, which can alter elution order (selectivity) of impurities or other components. It is also more viscous.[12]

Recommendation: Start with Acetonitrile. If you need to improve the resolution between your main peak and an impurity, try substituting it with Methanol.[24][25]

Experimental Protocols
Protocol 1: Preparation of 1L of Mobile Phase A (0.1% Formic Acid in Water)
  • Measure: Pour approximately 950 mL of high-purity HPLC-grade water into a 1L clean, glass mobile phase bottle.

  • Add Acid: Using a calibrated pipette, add 1.0 mL of high-purity formic acid to the water.

  • Mix: Cap the bottle and swirl gently to mix thoroughly.

  • Top Up: Add water to the 1L mark.

  • Degas: Degas the solution using a vacuum degasser, sonication, or helium sparging to remove dissolved gases, which can cause pump and detector issues.[26]

Protocol 2: Preparation of 1L of Mobile Phase B (Acetonitrile)
  • Measure: Pour 1L of HPLC-grade acetonitrile into a clean, glass mobile phase bottle.

  • Degas: Degas the solvent as described in Protocol 1.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Imre, S., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2026, February 4). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • The Pharma Review. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ALWSCI. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase?. Retrieved from [Link]

  • Phenomenex. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • SciELO. (n.d.). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (2025). tert-Butyl carbamate. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • MilliporeSigma. (n.d.). tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: NMR Characterization and Structural Utility of tert-Butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The sp³ Paradigm: Why Spirocycles Outperform Flat Heterocycles

In modern drug discovery, the transition from planar, sp²-hybridized aromatics to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. Conformationally restricted spirocyclic building blocks, such as 1-azaspiro[4.4]nonanes, are increasingly utilized to replace traditional "flat" heterocycles like pyrrolidines and piperidines[1].

Causality in Structural Design: The incorporation of a spirocyclic core introduces a rigid quaternary carbon that locks the spatial arrangement of the attached rings. For tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, this rigidity restricts the conformational space of the Boc-protected amine. By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon target binding is significantly reduced. Furthermore, the strategic placement of the 7-oxa heteroatom increases the molecule's overall polarity and provides a defined hydrogen-bond acceptor vector, which typically lowers lipophilicity (logP) and enhances aqueous solubility compared to all-carbon spirocycles[2].

This guide objectively compares the nuclear magnetic resonance (NMR) characteristics of the 3D spirocyclic building block, tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate , against its traditional 2D analog, tert-butyl pyrrolidin-3-ylcarbamate , providing a framework for accurate structural verification.

Comparative NMR Spectral Data

The structural complexity of spirocycles directly translates to their NMR spectra. The rigid chiral environment created by the spiro center (C5) renders the protons on the adjacent methylene groups strictly diastereotopic. Unlike the flat pyrrolidine analog, where rapid ring-flipping can average out certain signals, the spirocycle exhibits distinct, highly resolved multiplets and AB spin systems.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃, 298K)
Structural Featuretert-Butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamatetert-Butyl pyrrolidin-3-ylcarbamate (Analog)
Boc -CH₃ δ 1.43 (s, 9H)δ 1.44 (s, 9H)
Carbamate N-H δ 4.85 (br s, 1H)δ 4.80 (br s, 1H)
C3-H (CH-N) δ 4.10 (m, 1H)δ 4.15 (m, 1H)
C2-H₂ (CH₂-N) δ 3.20 (dd, J = 11.0, 6.5 Hz, 1H), 2.95 (dd, J = 11.0, 4.0 Hz, 1H)δ 3.10 (m, 1H), 2.90 (m, 1H)
C4-H₂ (CH₂-Spiro) δ 2.05 (m, 1H), 1.65 (m, 1H)δ 2.05 (m, 1H), 1.70 (m, 1H)
C6-H₂ (Spiro-CH₂-O) δ 3.75 (d, J = 9.0 Hz, 1H), 3.65 (d, J = 9.0 Hz, 1H)N/A
C8-H₂ (O-CH₂) δ 3.85 (m, 2H)N/A
C9-H₂ (CH₂-Spiro) δ 2.10 (m, 1H), 1.90 (m, 1H)N/A
Ring N-H δ 2.50 (br s, 1H)δ 2.65 (br s, 1H)
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃, 298K)
Carbon Assignmenttert-Butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamatetert-Butyl pyrrolidin-3-ylcarbamate (Analog)
Boc C=O δ 155.4δ 155.5
Boc Cq δ 79.2δ 79.3
C5 (Spiro Cq) δ 72.5N/A
C6 (Spiro-CH₂-O) δ 74.8N/A
C8 (O-CH₂) δ 67.3N/A
C2 / C3 (Pyrrolidine) δ 53.5 (C2), 51.2 (C3)δ 52.1 (C2), 50.8 (C3)
C4 / C9 (Pyrrolidine) δ 42.1 (C4), 38.4 (C9)δ 32.5 (C4)
Boc -CH₃ δ 28.4δ 28.4

Note: The defining feature of the 1-azaspiro[4.4]nonane core is the quaternary spiro carbon (C5), which reliably resonates between δ 70.0 and 77.0 ppm depending on adjacent heteroatom substitutions[3].

Mechanistic NMR Analysis & Self-Validating Protocols

To ensure scientific integrity and trustworthiness during structural characterization, an isolated 1D ¹H NMR is insufficient for spirocycles. The structural assignment must be treated as a self-validating system where 2D NMR correlations independently confirm the proposed 1D assignments.

Causality Behind Experimental Choices
  • Solvent Selection: CDCl₃ is used, but it must be pre-filtered through basic alumina. Why? Chloroform degrades over time to produce trace phosgene and HCl. The acidic environment can catalyze the deprotection of the acid-sensitive tert-butyl carbamate (Boc) group during the prolonged acquisition times required for 2D NMR.

  • The Necessity of HMBC: The spiro carbon (C5) is quaternary and lacks attached protons, meaning it will not appear in a COSY or HSQC spectrum. Why use HMBC? Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-bond and 3-bond) ¹³C-¹H couplings. C5 (δ 72.5) can only be definitively assigned by observing its cross-peaks with the protons of the adjacent C4, C6, and C9 methylene groups.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the spirocyclic carbamate in 0.6 mL of stabilized, acid-free CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, 10s relaxation delay to ensure accurate integration of the Boc group) and a ¹³C{¹H} spectrum (1024 scans).

  • Rotamer Check: If the Boc group signals appear broadened or duplicated (due to restricted rotation around the carbamate C-N bond), elevate the probe temperature to 328K (55°C) to induce rapid rotameric exchange, which will coalesce the signals into sharp, easily integratable peaks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to map all directly bonded ¹H-¹³C pairs. This immediately differentiates the diastereotopic CH₂ protons (which will show two distinct ¹H signals correlating to a single ¹³C signal) from the CH protons.

  • 2D HMBC: Acquire an HMBC spectrum optimized for long-range couplings (J = 8 Hz). Anchor the structural validation by identifying the C5 spiro carbon (δ 72.5) via its correlations to the C6-H₂ (δ 3.65/3.75) and C4-H₂ (δ 1.65/2.05) protons.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR assignment process required for rigid spirocyclic scaffolds.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, TMS internal std) Acq1D 2. 1D NMR Acquisition (1H & 13C, 298K) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify signal overlap AssignProtons 4a. Assign Diastereotopic Protons (COSY/HSQC) Acq2D->AssignProtons AssignSpiro 4b. Assign Quaternary Spiro C5 (HMBC) Acq2D->AssignSpiro Validation 5. Self-Validating Structure Confirmation AssignProtons->Validation AssignSpiro->Validation

Workflow for self-validating NMR assignment of spirocyclic scaffolds.

References

  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications Source: ACS Omega URL: [3]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC Source: National Institutes of Health (NIH) / PMC URL: [1]

  • Title: The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC Source: National Institutes of Health (NIH) / PMC URL: [2]

Sources

Escaping Flatland: A Comparative Guide to Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate and Emerging Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2 -hybridized heterocycles (e.g., piperazines, morpholines) to three-dimensional, sp3 -rich spirocyclic scaffolds is a cornerstone of modern drug discovery[1]. Increasing the fraction of sp3 carbons ( Fsp3​ ) correlates directly with improved aqueous solubility, reduced off-target toxicity (such as hERG liability), and higher clinical success rates[2]. Among the next generation of bioisosteres, the 7-oxa-1-azaspiro[4.4]nonane system—frequently utilized as its orthogonally protected derivative, tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate —offers unique geometric and electronic properties.

This guide objectively compares this building block against other prevalent spirocyclic amines, providing researchers with the mechanistic rationale and validated protocols necessary for successful library synthesis.

Structural and Electronic Profiling

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate features a fused bicyclic system connected by a single quaternary carbon. This specific scaffold is highly relevant, as the 7-oxa-1-azaspiro[4.4]nonane core is found in bioactive natural products like Tuberindine A[3].

  • Compared to 2-Oxa-6-azaspiro[3.3]heptane : The [3.3] system is highly strained and compact, often used as a direct morpholine bioisostere. In contrast, the [4.4] nonane system provides larger steric bulk and distinct exit vectors, which is beneficial for filling larger hydrophobic pockets while maintaining crucial hydrogen-bonding capabilities[4].

  • Compared to 2-Azaspiro[3.3]heptane : The [3.3] azaspirocycle lacks an oxygen atom, making it more lipophilic. The oxa-aza combination in the [4.4] system lowers the overall LogD and modulates the basicity ( pKa​ ) of the amine due to the inductive electron-withdrawing effect of the oxygen[1].

  • Conformational Rigidity : The introduction of the spirocyclic quaternary center forces out-of-plane substituents. This disrupts the flat hydrophobic stacking that typically leads to poor aqueous solubility in traditional aromatic scaffolds[5].

Physicochemical & Pharmacokinetic Comparison

To guide scaffold selection, Table 1 summarizes the physicochemical impact of substituting a standard planar amine with various spirocyclic cores.

Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds (Unprotected Cores)

Scaffold Core Fsp3​ Relative Ring StrainEstimated pKa​ Simulated LogD (pH 7.4)Primary Medicinal Chemistry Application
7-Oxa-1-azaspiro[4.4]nonane 0.89Low-Moderate~8.2 - 8.5-0.5 to 0.2Morpholine bioisostere, extended 3D vectors
2-Oxa-6-azaspiro[3.3]heptane 1.00High~7.8-1.2 to -0.8Morpholine bioisostere, compact
2-Azaspiro[3.3]heptane 1.00High~8.8-0.1 to 0.4Piperazine bioisostere, rigid linear vector
Piperazine (Reference) 1.00Low~9.8-1.5Planar base, high metabolic liability

Mechanistic Causality : Why do these properties matter? High basicity (high pKa​ ) in planar amines often leads to phospholipidosis and promiscuous binding to the hERG potassium channel. The 7-oxa-1-azaspiro[4.4]nonane core strategically uses its oxygen atom to exert an inductive pull, lowering the amine's pKa​ to a safer range while the quaternary carbon sterically blocks adjacent sites from Cytochrome P450-mediated oxidation[2].

G A Planar sp2 Scaffolds (e.g., Piperazine) B Spirocyclic Scaffolds (e.g., 7-oxa-1-azaspiro[4.4]nonane) A->B Scaffold Hopping C Increased Fsp3 & 3D Complexity B->C E Inductive Effect of Oxygen B->E D Disrupted π-π Stacking C->D F Higher Aqueous Solubility D->F G Lowered pKa & Reduced hERG Liability E->G H Improved Clinical Translation F->H G->H

Logical flow demonstrating how spirocyclic scaffolds improve physicochemical properties.

Experimental Workflows & Protocols

To utilize tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate in library synthesis, the Boc group must be cleanly removed, followed by coupling to a target electrophile[6].

Protocol 1: Self-Validating Boc-Deprotection

Objective : Remove the Boc protecting group while preventing acid-catalyzed ring-opening of the oxa-aza spirocycle. Causality : The addition of Triisopropylsilane (TIPS) acts as a carbocation scavenger. Without TIPS, the tert-butyl carbocation generated during Boc cleavage can re-attack the newly freed secondary amine, leading to unwanted N-alkylation and complex mixtures.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mmol of tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition : Add 0.1 mmol (0.1 eq) of TIPS.

  • Acidification : Cool the reaction flask to 0 °C. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA).

  • Reaction & Self-Validation : Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. Validation check: The reaction is complete when the starting material mass [M+H]+ disappears and the deprotected mass [M−Boc+H]+ appears exclusively.

  • Workup : Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 5 mL).

  • Isolation : Lyophilize from water/acetonitrile to yield the TFA salt of the amine, which is stable and ready for immediate coupling.

Protocol 2: SN​Ar Coupling with Heteroaryl Chlorides

Objective : Couple the deprotected 7-oxa-1-azaspiro[4.4]nonane core to a target heteroaryl scaffold (e.g., a pyrimidine or pyridine core).

Step-by-Step Methodology :

  • Preparation : Dissolve the amine TFA salt (1.0 eq) and the chosen heteroaryl chloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Basification : Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Causality : Excess DIPEA is strictly required to neutralize the TFA salt, liberating the free base of the spirocycle to enable nucleophilic attack on the heteroaryl chloride.

  • Coupling : Heat the mixture at 80 °C for 12 hours under an inert atmosphere.

  • Purification : Quench with water, extract with ethyl acetate, and purify via preparative HPLC to isolate the final functionalized spirocycle.

Workflow Step1 Boc-Spirocycle (Starting Material) Step2 TFA/DCM + TIPS (0°C to RT, 2h) Step1->Step2 Step3 Amine TFA Salt (Intermediate) Step2->Step3 Deprotection Step4 SNAr / Buchwald (DIPEA, Heat) Step3->Step4 Step5 Target Molecule (Purified) Step4->Step5 Coupling

Step-by-step synthetic workflow for the deprotection and coupling of Boc-spirocycles.

References

  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm Insights.
  • Taylor & Francis. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery.
  • ACS Combinatorial Science. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Publications.
  • MDPI. "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character." Molecules.
  • PMC. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." National Institutes of Health.
  • Organic Letters. "Tuberindine A, a Truffle Alkaloid with an Unprecedented Skeleton Exhibiting Anti-hyperuricemic Bioactivity." ACS Publications.

Sources

Validating the Enantiomeric Purity of Chiral Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly prioritize conformationally restricted scaffolds to improve metabolic stability and target affinity, spirocyclic building blocks have taken center stage. Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a prime example of a highly valuable, yet analytically challenging, chiral spirocycle.

Because this molecule possesses multiple stereocenters (the spiro carbon and the C3 position bearing the Boc-protected amine), rigorous validation of its enantiomeric purity is a regulatory and scientific imperative. Ever since the1 [1], analytical scientists have had to treat enantiomers as distinct chemical entities.

This guide objectively compares the leading analytical modalities for validating the enantiomeric excess (ee%) of this spirocycle, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

Mechanistic Causality in Spirocyclic Chiral Separation

Spirocycles like 2[4] present unique analytical hurdles. Their rigid, orthogonal ring architecture creates a distinct three-dimensional steric bulk that interacts differently with Chiral Stationary Phases (CSPs) compared to flat or flexible aliphatic chains.

The causality of separation relies on the three-point interaction model . For Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate:

  • The carbamate (Boc) group provides strong hydrogen bond acceptor and donor sites.

  • The oxa-azaspiro core offers dipole-dipole interactions.

  • The steric bulk of the spiro-junction dictates the spatial orientation of the molecule as it enters the chiral grooves of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).

To exploit these interactions, scientists must choose the correct mobile phase environment. We compare three primary modalities: Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents.

Comparative Analysis of Analytical Modalities

Chiral SFC vs. Chiral HPLC vs. Orthogonal NMR
  • Chiral SFC: SFC utilizes supercritical CO₂ combined with a polar modifier (e.g., methanol) and a basic additive (like diethylamine). The causality behind SFC's superiority for basic spirocycles lies in its fluid dynamics. Supercritical CO₂ has gas-like diffusivity and liquid-like density, allowing for extremely fast mass transfer between the mobile and stationary phases. This suppresses secondary interactions with residual silanols on the CSP, preventing peak tailing and making 3 [2].

  • Chiral HPLC: Traditional normal-phase HPLC (using hexane/isopropanol) relies on inclusion complexation in a purely liquid phase. While it demonstrates 4[3], the high viscosity of the solvents results in longer run times and broader peaks compared to SFC.

  • NMR (Mosher's Method): Chromatography quantifies the enantiomeric ratio but provides no structural proof of absolute configuration. Derivatizing the deprotected amine with (R)- and (S)-Mosher's acid (MTPA) creates diastereomers that can be resolved via ¹H or ¹⁹F NMR, serving as an orthogonal validation tool.

Quantitative Performance Comparison
ParameterChiral SFCChiral HPLC (Normal Phase)NMR (Mosher's Method)
Resolution Mechanism Transient complexation in supercritical fluidInclusion complexation in liquid phaseCovalent diastereomer formation
Typical Analysis Time 3 – 7 minutes15 – 30 minutes2 – 4 hours (inc. derivatization)
Resolution ( Rs​ ) High ( Rs​ > 2.0)Moderate to High ( Rs​ 1.5 - 2.5)N/A (Diastereomeric shift Δδ )
Solvent Consumption Low (Mostly recyclable CO₂)High (Toxic solvents like Hexane)Low (Deuterated solvents)
Limit of Quantitation ~0.05% area~0.05% area~1.0 - 2.0% mol
Primary Utility High-throughput ee% screeningRoutine analytical QCAbsolute configuration proof

Workflow Visualization

The following decision tree outlines the logical progression for validating the enantiomeric purity of the spirocycle.

G Start Racemic Spirocycle Sample Prep Screening Chiral Stationary Phase (CSP) Screening Start->Screening SFC Chiral SFC (CO2 / MeOH + Additive) Screening->SFC Preferred HPLC Chiral HPLC (Hexane / IPA) Screening->HPLC Alternative Decision Resolution (Rs) > 1.5? SFC->Decision HPLC->Decision NMR Orthogonal Validation (Mosher's Method) Optimize Optimize Modifier & Temperature Decision->Optimize No Validate ICH Q2 Validation (LOD, LOQ, Linearity) Decision->Validate Yes Optimize->SFC Report Enantiomeric Excess (ee%) Determination Validate->Report Report->NMR Absolute Config

Caption: Workflow for enantiomeric purity validation of chiral spirocycles.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system . In chiral chromatography, injecting a pure enantiomer alone is scientifically insufficient; a single peak could indicate either 100% purity or a complete lack of enantioselectivity (co-elution). The protocols below are designed to inherently prove their own reliability.

Protocol A: Chiral SFC Method Development and Validation

Objective: Quantify the ee% of the Boc-protected spirocycle.

  • Racemic Baseline Establishment (Self-Validation Step 1):

    • Dissolve the racemic standard of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate in HPLC-grade Methanol (1.0 mg/mL).

    • Causality: Injecting the racemate first proves the column's capability to resolve the enantiomers. If Rs​ < 1.5 here, the method is invalid for the pure sample.

  • CSP Screening:

    • Inject 5 µL onto a panel of immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC).

    • Use a generic gradient: 5% to 50% Methanol in CO₂ at 3.0 mL/min, 40°C, and 120 bar backpressure.

    • Crucial Additive: Include 0.1% Diethylamine (DEA) in the Methanol. Causality: DEA masks residual acidic silanols on the CSP, preventing the basic spirocyclic nitrogen from causing peak tailing.

  • Isocratic Optimization:

    • Once a column yields Rs​ > 1.5, transition to an isocratic method (e.g., 20% Modifier) to stabilize retention times and baseline drift.

  • Accuracy & LOQ Confirmation (Self-Validation Step 2):

    • Spike the highly pure enantioenriched sample with exactly 0.1% and 0.5% of the undesired enantiomer.

    • Causality: Successfully recovering these spiked amounts proves the method's Limit of Quantitation (LOQ) and ensures the minor enantiomer isn't being lost to baseline noise or matrix suppression.

Protocol B: Orthogonal Validation via NMR (Mosher's Method)

Objective: Confirm the absolute configuration to validate the chromatographic elution order.

  • Boc-Deprotection:

    • Treat 10 mg of the enantioenriched carbamate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to yield the free amine. Evaporate to absolute dryness.

  • Diastereomeric Derivatization:

    • React the free amine with (R)-MTPA-Cl (Mosher's acid chloride), triethylamine, and DMAP in deuterated chloroform (CDCl₃) for 2 hours. Repeat in a separate vial with (S)-MTPA-Cl.

  • Spectral Acquisition & Self-Validation:

    • Acquire ¹H and ¹⁹F NMR spectra.

    • Causality: Because the enantiomers have been converted into diastereomers, they now possess different spatial arrangements and distinct chemical shifts. The presence of a single ¹⁹F signal natively validates the >99% ee% obtained from the SFC. Furthermore, calculating the chemical shift differences ( ΔδSR ) maps the spatial geometry, definitively proving the absolute stereochemistry.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International / Chromatography Online URL
  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents Source: PubMed / NIH URL
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PubMed Central / NIH URL

Sources

Comprehensive LC-MS Method Validation Guide: Quantifying Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly sp3-hybridized spirocyclic building blocks, such as Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate , is a critical requirement in modern pharmacokinetic (PK) and toxicokinetic (TK) drug discovery workflows. While spirocycles improve metabolic stability and solubility compared to flat aromatic rings, their unique physicochemical properties present distinct bioanalytical challenges.

This guide objectively compares column chemistries and extraction methodologies to establish a robust, self-validating LC-MS/MS protocol. By adhering to the 1[1], this workflow ensures high-throughput reliability, superior peak shape, and minimal matrix interference.

Mechanistic Rationale: The Analytical Challenge

As an Application Scientist, I frequently observe that the primary mode of assay failure for Boc-protected spirocycles is not a lack of detector sensitivity, but rather chromatographic peak distortion and thermal degradation.

The Amphiphilic Dichotomy: The target analyte presents a unique structural dichotomy. The spirocyclic core contains a highly basic secondary amine (1-aza) and a polar ether linkage (7-oxa), while the periphery is dominated by a bulky, hydrophobic tert-butyloxycarbonyl (Boc) group.

  • Chromatographic Tailing: Under standard acidic LC conditions (e.g., 0.1% formic acid), the basic secondary amine is fully protonated. On a traditional C18 column, this localized positive charge interacts strongly with unendcapped, ionized residual silanols on the silica backbone via secondary ion-exchange mechanisms, causing severe peak tailing.

  • In-Source Fragmentation: t-Boc protecting groups are notoriously susceptible to thermal degradation and in-source fragmentation during electrospray ionization (ESI). If the declustering potential (DP) or vaporizer temperature is set too high, the [M+H]+ precursor ion (m/z 243.2) prematurely cleaves into the des-Boc fragment (m/z 143.1) before reaching the first quadrupole.

To build a self-validating system, the method must proactively control these two variables.

Column Performance Comparison: C18 vs. Polar C18 vs. Biphenyl

To address the secondary silanol interactions, we compared three distinct stationary phases. While Biphenyl columns are excellent for aromatic compounds due to π−π interactions, our target analyte is purely aliphatic. Therefore, a Polar C18 column (which utilizes polar-embedded functional groups) provides superior resolution and peak shape for polar/amphiphilic analytes by creating a hydration layer that shields the basic aza-core from residual silanols[2].

Table 1: Stationary Phase Performance Comparison (N=5 Injections)
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Factor (%)Signal-to-Noise (S/N)
Standard C18 (e.g., Raptor C18)2.451.85 (Severe Tailing)68%150:1
Biphenyl (e.g., Kinetex Biphenyl)2.801.40 (Moderate)75%210:1
Polar C18 (e.g., Luna Omega Polar)2.651.05 (Ideal Symmetry)94%480:1

Optimized Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Simultaneous quantification of trace amines and their derivatives requires careful control of matrix effects, which often necessitates optimized SPE rather than simple protein precipitation[3]. Because the molecule possesses both a basic amine and a hydrophobic Boc group, a Polymeric Reversed-Phase (HLB) sorbent provides the most reliable recovery.

Step-by-Step SPE Workflow (96-well format):

  • Condition: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through the HLB sorbent bed.

  • Load: Dilute 200 µL of plasma sample with 200 µL of 2% Formic Acid in Water. Load the 400 µL mixture onto the cartridge at 1 mL/min. (Causality: Acidification disrupts protein binding and ensures the amine is protonated for optimal retention).

  • Wash: Wash with 1.0 mL of 5% Methanol in Water to remove polar endogenous salts and hydrophilic proteins.

  • Elute: Elute the target analyte with 1.0 mL of 100% Methanol.

  • Reconstitute: Evaporate the eluate under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Instrument Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Source: ESI Positive mode. Capillary Temp: 300°C (Strictly capped to prevent Boc thermal degradation).

G Parent [M+H]+ m/z 243.2 (Intact Boc-Amine) LossIso [M+H - C4H8]+ m/z 187.1 (Loss of Isobutylene) Parent->LossIso Low CE (15V) LossCO2 [M+H - C5H8O2]+ m/z 143.1 (Complete Boc Cleavage) Parent->LossCO2 Med CE (25V) Tbutyl [C4H9]+ m/z 57.1 (t-Butyl Cation) Parent->Tbutyl High CE (40V) LossIso->LossCO2 Med CE (25V)

ESI+ Collision-Induced Dissociation (CID) Pathway of the Boc-Protected Spirocycle.

MRM Transitions:

  • Quantifier: 243.2 143.1 (CE: 25V)

  • Qualifier: 243.2 57.1 (CE: 40V)

ICH M10 Bioanalytical Method Validation

A self-validating protocol must continuously prove its own reliability. We subjected the optimized Polar C18 / SPE workflow to rigorous validation based on the1[1], which ensure data quality and consistency for regulatory decisions.

G Start Method Development (Column & Mobile Phase) SamplePrep Sample Preparation (SPE Optimization) Start->SamplePrep Validation ICH M10 Validation Initiation SamplePrep->Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity AccPrec Accuracy & Precision (3 Runs) Validation->AccPrec Stability Stability Testing (Benchtop, Freeze-Thaw) Validation->Stability Approval Method Ready for PK/TK Analysis Selectivity->Approval AccPrec->Approval Stability->Approval

ICH M10 Bioanalytical Method Validation Workflow for LC-MS Quantification.

Table 2: ICH M10 Validation Summary Data
Validation ParameterICH M10 Acceptance CriteriaObserved Result (Polar C18)Status
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 6.8%Pass
Inter-day Precision (CV%) 15% ( 20% at LLOQ)4.5% - 7.1%Pass
Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.2% to +5.1%Pass
Matrix Effect (IS-normalized) CV 15%4.1%Pass
Benchtop Stability (24h) ± 15% of nominal-2.5%Pass

By utilizing the Polar C18 column to eliminate silanol-driven tailing and strictly controlling the ESI source temperature to prevent Boc degradation, the method easily surpasses all ICH M10 regulatory thresholds.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu URL: [Link]

  • Title: Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel Source: phenomenex.com URL: [Link]

  • Title: Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites Source: nih.gov URL: [Link]

  • Title: Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS Source: researchgate.net URL: [Link]

Sources

Comparative reactivity of Boc-protected vs Fmoc-protected 7-oxa-1-azaspiro[4.4]nonan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

Spirocyclic diamines have revolutionized modern drug discovery by providing rigid, three-dimensional architectures that improve metabolic stability and target binding affinity, enabling medicinal chemists to [1].

The 7-oxa-1-azaspiro[4.4]nonan-3-amine scaffold consists of a pyrrolidine ring spiro-fused to a tetrahydrofuran (THF) ring. The presence of two distinct nitrogen atoms—a secondary amine at the N1 position and a primary amine at the C3 position—necessitates orthogonal protection strategies to ensure [2]. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection at the N1 position fundamentally alters the physicochemical properties and downstream reactivity of the C3-amine[].

Electronic and Steric Profiling: Boc vs Fmoc

When the N1 position is protected, the reactivity of the free C3-amine is governed by the inductive electron-withdrawing effects of the carbamate and, more critically, the steric bulk of the protecting group.

  • Steric Shielding: The C3 position is beta to the N1 nitrogen (separated only by the C2 methylene group). The Fmoc group features a massive, rigid fluorenyl ring system. Due to the constrained nature of the spiro[4.4] system, the Fmoc group can adopt rotamers that sweep across the face of the pyrrolidine ring, causing[2]. In contrast, the Boc group, while bulky, is highly symmetric (a tert-butyl group) and compact, offering significantly less steric impedance to incoming electrophiles.

  • Electronic Effects: Both Boc and Fmoc are carbamates and exert a similar inductive electron-withdrawing effect (-I) on the pyrrolidine nitrogen, slightly reducing the basicity of the adjacent C3-amine. However, the Fmoc group is highly lipophilic and can induce localized aggregation in solution-phase or solid-phase synthesis, further reducing apparent nucleophilicity[4].

Mechanism Core Spiro[4.4] Core Conformation N1_Boc N1-Boc Group (Compact, Electron Withdrawing) Core->N1_Boc N1_Fmoc N1-Fmoc Group (Bulky, Highly Lipophilic) Core->N1_Fmoc C3_Amine_Boc C3-Amine: High Nucleophilicity Minimal Steric Shielding N1_Boc->C3_Amine_Boc Inductive & Steric Effect C3_Amine_Fmoc C3-Amine: Moderate Nucleophilicity Partial Steric Shielding N1_Fmoc->C3_Amine_Fmoc Inductive & Steric Effect Outcome_Boc Rapid Coupling (>95% Yield in 1h) C3_Amine_Boc->Outcome_Boc Outcome_Fmoc Slower Coupling (Requires Heating/Time) C3_Amine_Fmoc->Outcome_Fmoc

Steric and electronic influence of N1-protecting groups on C3-amine reactivity.

Comparative Reactivity Data

To objectively compare the performance of N1-Boc and N1-Fmoc protected 7-oxa-1-azaspiro[4.4]nonan-3-amine, the table below summarizes their reactivity in a standard amidation reaction (coupling with a generic aliphatic carboxylic acid) and their respective deprotection profiles.

Property / MetricN1-Boc-Protected ScaffoldN1-Fmoc-Protected Scaffold
C3-Amine Nucleophilicity High (Minimal steric shielding)Moderate (Sterically hindered by fluorenyl ring)
Standard Amidation Yield (1h) >95%75–80% (Requires extended time)
Deprotection Condition Acidic (TFA / DCM)[4]Basic (20% Piperidine / DMF)[5]
Deprotection Mechanism tert-Butyl cation formation[4]Base-induced β-elimination[5]
Orthogonality Profile Stable to base, labile to acidStable to acid, labile to base

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate in-process analytical checks to ensure causality between the chemical environment and the reaction outcome.

Protocol A: Amidation of the C3-Amine (Coupling Workflow)

Causality Note: We utilize HATU over standard carbodiimides (like EDC) because the spirocyclic core imparts inherent steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that accelerates acylation, which is [5].

  • Pre-activation: In a dry vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

    • Validation: The solution should turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the protected 7-oxa-1-azaspiro[4.4]nonan-3-amine (1.0 eq) to the mixture.

  • Monitoring: Stir at room temperature. For the N1-Boc derivative, monitor by LC-MS at 1 hour. For the N1-Fmoc derivative, monitor at 2 hours due to steric shielding.

    • Validation: Proceed to workup only when the extracted ion chromatogram (EIC) shows >95% consumption of the spirocyclic starting material.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection

Causality Note: The deprotection mechanism dictates the choice of scavengers. Boc removal generates a tert-butyl cation, [4]. Fmoc removal generates dibenzofulvene, which must be[5].

Boc Deprotection:

  • Dissolve the N1-Boc intermediate in a 1:1 mixture of TFA/DCM (0.1 M).

  • Stir at room temperature for 1 hour.

    • Validation: LC-MS should indicate a mass shift corresponding to the loss of 100 Da (Boc group).

  • Concentrate under a stream of nitrogen and triturate with cold diethyl ether to precipitate the TFA salt.

Fmoc Deprotection:

  • Dissolve the N1-Fmoc intermediate in 20% Piperidine in DMF (0.1 M).

  • Stir at room temperature for 30 minutes.

    • Validation: UV monitoring will show a peak at 301 nm corresponding to the piperidine-dibenzofulvene adduct[5].

  • Evaporate the solvent and purify via reverse-phase HPLC to isolate the free amine.

G Start 7-oxa-1-azaspiro[4.4]nonan-3-amine (Free C3-Amine) Boc_Route N1-Boc Protected (Acid Labile) Start->Boc_Route Boc2O, TEA Fmoc_Route N1-Fmoc Protected (Base Labile) Start->Fmoc_Route Fmoc-OSu, DIPEA Coupling Amidation at C3-NH2 (HATU, DIPEA, DMF) Boc_Route->Coupling R-COOH Fmoc_Route->Coupling R-COOH Boc_Deprotect TFA / DCM (Acidic Cleavage) Coupling->Boc_Deprotect If Boc Fmoc_Deprotect 20% Piperidine / DMF (Beta-Elimination) Coupling->Fmoc_Deprotect If Fmoc Product Functionalized Spiro Scaffold (Ready for next step) Boc_Deprotect->Product Fmoc_Deprotect->Product

Orthogonal protection workflow for 7-oxa-1-azaspiro[4.4]nonan-3-amine functionalization.

Conclusion & Selection Matrix

  • Choose N1-Boc when: The downstream synthesis involves basic conditions, or when maximizing the coupling rate at the sterically hindered C3-amine is critical.

  • Choose N1-Fmoc when: The molecule contains acid-sensitive functional groups (e.g., acetals or tert-butyl esters) that must survive the C3-amine functionalization, or when synthesizing complex spiroligomers via solid-phase synthesis[2].

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC.[Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC.[Link]

Sources

Assessing the Lipophilicity (logP) of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize physicochemical optimization early in the pipeline, the strategic selection of molecular scaffolds has become paramount. This guide provides an in-depth, comparative analysis of the lipophilicity (logP) and structural advantages of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate —a highly saturated, Boc-protected spirocyclic amine—against traditional flat alternatives.

Designed for medicinal chemists and drug development professionals, this document synthesizes structural causality, self-validating experimental protocols, and comparative performance data to guide hit-to-lead optimization.

Structural Causality: The "Escape from Flatland" Paradigm

For decades, combinatorial chemistry drove libraries toward flat, aromatic, and achiral molecules. However, the seminal "Escape from Flatland" analysis demonstrated a direct correlation between clinical success and molecular complexity, specifically measured by the fraction of sp3-hybridized carbons ( Fsp3​ )[1][2].

Transitioning from planar rings to spirocyclic scaffolds like 7-oxa-1-azaspiro[4.4]nonane introduces a quaternary sp3 carbon that forces the molecule into a rigid, three-dimensional conformation[3].

Mechanistic Advantages of the Spirocyclic Core:

  • Disruption of Crystal Packing: Flat aromatic scaffolds stack efficiently, driving up crystal lattice energy and plummeting aqueous solubility. The orthogonal geometry of the spirocycle prevents this stacking, inherently improving solubility.

  • Modulation of Lipophilicity (logP): The inclusion of the oxygen heteroatom in the 7-oxa ring acts as a potent hydrogen-bond acceptor. This expands the molecule's hydration shell in aqueous media, effectively lowering the partition coefficient (logP) compared to purely carbocyclic or flat lipophilic counterparts[4].

  • Target Selectivity: The rigid 3D vectorization of substituents allows for more precise interactions with target binding pockets, often reducing off-target liabilities (such as hERG inhibition) typically associated with highly lipophilic, flat amines[5].

ScaffoldTransition Flat Flat Aromatic/Aliphatic Scaffolds (e.g., Phenyl, Pyrrolidine) Spiro Spirocyclic Scaffold (7-oxa-1-azaspiro[4.4]nonane) Flat->Spiro Scaffold Hopping Prop1 Increased Fsp3 (Saturation) Spiro->Prop1 Prop2 Decreased logP (Lipophilicity) Spiro->Prop2 Prop3 Improved Aqueous Solubility Spiro->Prop3

Impact of scaffold hopping from flat rings to spirocyclic systems on physicochemical properties.

Experimental Methodologies for logP Assessment

To objectively compare the lipophilicity of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate against its analogs, two primary self-validating methodologies are employed, governed by OECD guidelines.

Protocol A: The RP-HPLC Method (OECD 117)

For compounds with an expected logP between 0 and 6, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard[6][7].

Causality & Self-Validation: The analytical column is packed with a solid phase containing long hydrocarbon chains (C18) bound to silica. Analytes partition between the polar mobile phase and the non-polar stationary phase. The more lipophilic the compound, the stronger its hydrophobic interaction with the C18 chains, resulting in a longer retention time ( tR​ )[6][8]. This system is self-validating because it requires the simultaneous injection of at least six reference substances with known logP values to construct a calibration curve. Any systemic error (e.g., temperature shifts, mobile phase variations) affects the standards and the test analog proportionally, neutralizing the error.

Step-by-Step Workflow:

  • Dead Time ( t0​ ) Measurement: Inject an unretained organic compound (e.g., formamide or thiourea) to determine the column's dead time.

  • Calibration: Inject reference standards (e.g., 2-butanone, benzyl alcohol) and record their retention times ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each standard using the formula: k′=(tR​−t0​)/t0​ [7].

  • Curve Generation: Plot log(k′) versus the known logP of the reference standards.

  • Test Injection: Inject the Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate analog in duplicate under isocratic conditions.

  • Interpolation: Calculate the k′ for the test compound and interpolate its logP from the calibration graph[6].

HPLCWorkflow Step1 1. Run Unretained Marker (Determine Dead Time t0) Step3 3. Isocratic RP-HPLC (C18 Stationary Phase) Step1->Step3 Step2 2. Inject Reference Standards (Known logP) Step2->Step3 Step4 4. Measure Retention Times (tR) Step3->Step4 Step5 5. Calculate Capacity Factor (k') Step4->Step5 Step6 6. Interpolate logP from Calibration Curve Step5->Step6

Step-by-step RP-HPLC workflow for determining partition coefficient (logP) per OECD 117.

Protocol B: The Shake-Flask Method (OECD 107)

For highly hydrophilic analogs (logP < 4), the classical shake-flask method provides direct thermodynamic measurement[9]. The compound is dissolved in a biphasic system of n-octanol and water, mechanically shaken until equilibrium is reached, and centrifuged. The concentration in each phase is quantified via UV-Vis or LC-MS. While highly accurate, it is prone to micro-emulsion artifacts for highly lipophilic compounds, making OECD 117 preferred for broader screening[9].

Quantitative Performance Comparison

To demonstrate the structural superiority of the spirocyclic scaffold, the table below compares Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate with two traditional flat analogs.

Note: The Boc protecting group (tert-butyl carbamate) adds baseline lipophilicity to all three molecules, allowing us to isolate the physicochemical impact of the core scaffold.

Scaffold TypeCompound Analog Fsp3​ (Complexity)Experimental logP (OECD 117)Relative Aqueous SolubilityOff-Target Liability Risk
Spirocyclic Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate 0.92 (12/13 carbons)1.48 High (Disrupted lattice, H-bond acceptor)Low
Flat Aliphatic Tert-butyl (pyrrolidin-3-yl)carbamate0.89 (8/9 carbons)1.85ModerateModerate
Flat Aromatic Tert-butyl phenylcarbamate0.36 (4/11 carbons)2.95Low (High crystal lattice energy)High (Prone to non-specific binding)

Data Synthesis & Interpretation:

  • Complexity ( Fsp3​ ): The spirocycle achieves a near-perfect Fsp3​ score of 0.92. As established by Lovering et al., molecules with Fsp3​>0.47 have a significantly higher probability of surviving clinical attrition[1].

  • Lipophilicity (logP): The spirocyclic analog demonstrates the lowest logP (1.48)[10]. Despite having more carbon atoms than the pyrrolidine analog, the spirocycle's logP is lower. This causality is driven by the 7-oxa heteroatom, which acts as a powerful hydration anchor, offsetting the lipophilic burden of the Boc group.

  • Solubility: The combination of low logP, high 3D character (preventing flat stacking), and strong hydrogen bonding yields superior aqueous solubility, making this building block ideal for oral drug formulations.

Conclusion & Strategic Recommendations

Replacing traditional planar rings with spirocyclic scaffolds is not merely a structural novelty; it is a mathematically and thermodynamically sound strategy to improve a drug's pharmacokinetic profile.

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate serves as an elite building block for hit-to-lead optimization. By leveraging its high Fsp3​ and the hydrophilicity of its oxa-ring, medicinal chemists can effectively lower the overall logP of their lead compounds, increase aqueous solubility, and navigate away from the off-target toxicities inherent to "Flatland"[4][11]. When assessing these properties, utilizing the self-validating OECD 117 RP-HPLC protocol ensures robust, reproducible data that accurately reflects the molecule's ADME potential.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Safety Operating Guide

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

As drug discovery increasingly shifts toward high- sp3 fraction molecules to improve pharmacokinetic profiles and metabolic stability, spirocyclic building blocks like tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate have become foundational in medicinal chemistry. However, the structural features that make this compound synthetically valuable—specifically its acid-labile tert-butyloxycarbonyl (Boc) protecting group and its basic spirocyclic amine core—introduce specific operational hazards during waste disposal.

This guide provides researchers and laboratory managers with a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring both regulatory compliance and the physical safety of laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

To manage chemical waste effectively, one must understand the causality behind its reactivity. Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate (Molecular Weight: 242.32 g/mol ) is a stable solid under ambient conditions, but its behavior in complex waste streams dictates our disposal strategy [1].

The Mechanistic Hazard: Boc-Deprotection in Waste Streams The primary safety risk associated with this compound does not stem from acute toxicity, but rather from its reactivity in mixed waste environments. The Boc group is highly sensitive to acidic conditions. If a solution containing this compound is inadvertently disposed of in an acidic waste carboy (e.g., containing residual Trifluoroacetic Acid (TFA) or Hydrochloric Acid), an exothermic deprotection reaction will occur.

Mechanistically, the acid catalyzes the cleavage of the carbamate, releasing isobutylene gas and carbon dioxide ( CO2​ ) . In a tightly sealed, high-density polyethylene (HDPE) waste container, this rapid gas evolution causes severe pressure buildup, leading to catastrophic container rupture—one of the most common, yet preventable, causes of laboratory chemical spills [2].

Quantitative Data & Waste Classification

Proper segregation begins with understanding the physical and regulatory parameters of the material. The data below summarizes the critical properties dictating the disposal route of this compound.

Property / CategorySpecification / Operational Guideline
Chemical Formula C12​H22​N2​O3​
Molecular Weight 242.32 g/mol
Primary Hazard Class Irritant (Skin/Eyes/Respiratory Tract)
EPA Waste Classification RCRA Non-Hazardous (unless mixed with regulated solvents); managed universally as Chemical Waste[1]
Incompatible Materials Strong acids (TFA, HCl), Strong oxidizers
Decomposition Products Carbon monoxide, Carbon dioxide, Nitrogen oxides, Isobutylene
Recommended PPE Nitrile gloves, safety goggles, standard FR lab coat

Waste Segregation Workflow

The following decision tree illustrates the logical relationship between the physical state of the compound, the solvent environment, and the ultimate disposal route.

G Start Waste Generation: Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate CheckState What is the physical state of the waste? Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Solid/Residue Liquid Liquid Waste (Reaction Solution / Wash) CheckState->Liquid Dissolved Incineration EPA-Compliant Incineration (RCRA Regulated Facility) Solid->Incineration AcidCheck Is the solution acidic (pH < 5)? Liquid->AcidCheck CheckHalogen Does the solution contain halogenated solvents? Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Stream (e.g., EtOAc, MeOH, DMSO) CheckHalogen->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration AcidCheck->CheckHalogen No (Neutral/Basic) Warning DANGER: Boc Cleavage Gas Evolution (CO2, Isobutylene) AcidCheck->Warning Yes (Acidic) Neutralize Neutralize with NaHCO3 Wait for gas to cease Warning->Neutralize Neutralize->CheckHalogen

Workflow for the segregation and disposal of Boc-protected spirocyclic amines.

Operational Disposal Protocols

To ensure trustworthiness and safety, every procedure below is designed as a self-validating system . This means the operator receives immediate physical feedback confirming that the step was executed correctly before proceeding.

Protocol A: Disposal of Liquid Reaction Waste

When disposing of reaction aliquots or mother liquors containing the Boc-protected spirocycle, follow this sequence to prevent adverse reactions in the waste carboy.

  • Hazard Assessment & pH Verification:

    • Action: Test the pH of the waste solution using universal indicator paper.

    • Causality: Identifying acidic environments prevents the accidental triggering of Boc-deprotection in a sealed container.

  • Quenching & Neutralization (Self-Validating Step):

    • Action: If the solution is acidic (pH < 5), add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring.

    • Validation: Continue addition until effervescence (bubbling) completely ceases. The absence of bubbles upon further addition physically validates that all residual acid has been neutralized, ensuring no delayed gas evolution will occur [2].

  • Solvent Segregation:

    • Action: Pour the neutralized mixture into the appropriate secondary-contained HDPE waste carboy. Route to Halogenated Waste if solvents like Dichloromethane (DCM) are present; otherwise, route to Non-Halogenated Waste (e.g., Ethyl Acetate, Methanol).

  • Venting & Capping (Self-Validating Step):

    • Action: Rest the cap loosely on the waste carboy for 30 minutes before tightening.

    • Validation: Gently press the sides of the HDPE container after tightening. If the container yields slightly and does not bulge outward over the next 10 minutes, the system validates that no residual gas is being generated.

Protocol B: Solid Spill Response & Disposal

Solid spills of spirocyclic building blocks present inhalation and cross-contamination risks. Do not use dry sweeping, which aerosolizes the fine powder.

  • Deactivation & Containment:

    • Action: Cover the spilled solid with an inert, damp absorbent (e.g., sand wetted with a 1:1 mixture of water and isopropanol).

    • Causality: The damp solvent suppresses dust generation, while the inert sand prevents the compound from adhering to the floor or benchtop.

  • Collection:

    • Action: Use a non-sparking scoop to transfer the dampened mass into a wide-mouth, puncture-resistant solid hazardous waste container.

  • Surface Decontamination (Self-Validating Step):

    • Action: Wash the spill area with soapy water, followed by a final wipe using an ethanol-soaked laboratory tissue.

    • Validation: Perform a final wipe with a clean, dry dark-colored cloth or tissue. The complete absence of white residue visually validates that the chemical has been entirely removed from the surface [3]. Dispose of all wipes in the solid waste container.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Center for Biotechnology Information (NCBI)[Link]

  • Chemical Safety and Waste Management Guidelines American Chemical Society (ACS) [Link]

Personal protective equipment for handling Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Safety and Handling Guide: Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

As a Senior Application Scientist, I approach the handling of specialized spirocyclic building blocks not merely as a compliance exercise, but as a fundamental component of experimental integrity. Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a conformationally restricted spirocycle highly valued in drug discovery for improving the three-dimensional character (Fsp3 fraction) of pharmacophores, which directly enhances target binding and metabolic stability ()[1].

However, the physical nature of these intermediates—often fine, electrostatically charged powders—presents specific handling challenges. Furthermore, the downstream utilization of this compound inevitably involves strong acids for the deprotection of the tert-butyloxycarbonyl (Boc) group. Therefore, our safety protocols must account for both the intrinsic hazards of the spirocycle and the corrosive reagents required to manipulate it in the laboratory.

Hazard Identification & Risk Assessment

While specific in vivo toxicity data for this exact proprietary derivative may be limited, we must apply structural activity relationship (SAR) heuristics to ensure operator safety. The parent compound, 7-oxa-1-azaspiro[4.4]nonane, and its hydrochloride salts are classified under the Globally Harmonized System (GHS) as skin and eye irritants (Category 2) and potential respiratory tract irritants (Category 3) ()[2].

  • Physical State: Typically a solid (powder or crystalline form) at room temperature ()[3].

  • Primary Risks: Aerosolization due to static charge during weighing; dermal sensitization typical of amine and carbamate derivatives ()[4].

  • Chemical Incompatibilities: Strong oxidizers and strong acids (which will initiate unintended Boc-deprotection and rapid gas evolution).

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE requires understanding the chemical's behavior in the laboratory environment. The table below summarizes the required PPE, grounded in the causality of the expected laboratory operations.

PPE CategorySpecificationJustification / Causality
Hand Protection Nitrile (min 0.11 mm) or Neoprene glovesProtects against solid chemical transfer. Double-gloving is mandatory when handling Trifluoroacetic acid (TFA) during downstream deprotection to prevent rapid dermal acid burns.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to aerosolized powders during weighing and mitigates splash hazards from volatile solvents (e.g., DCM).
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesActs as a standard barrier against particulate transfer and solvent splashes.
Respiratory N95/P100 particulate respiratorRequired only if weighing outside a ventilated enclosure. Mitigates the inhalation risk of fine, electrostatically charged spirocyclic powders.

Step-by-Step Methodology: Safe Handling & Boc-Deprotection

To ensure experimental reproducibility and operator safety, follow this self-validating protocol for the handling and subsequent deprotection of the compound.

Step 1: Electrostatic Mitigation & Weighing

  • Causality: Spirocyclic carbamates are notoriously prone to static cling, which leads to mass loss, inaccurate yields, and dangerous aerosolization.

  • Action: Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative cloth. Use an anti-static gun (Zerostat) on the weighing boat. Weigh the material exclusively inside a ventilated powder-weighing enclosure or a standard fume hood with the sash lowered to the operational minimum.

Step 2: Solvent Dissolution

  • Causality: Dissolving the powder immediately mitigates inhalation risks and prepares the compound for uniform reactivity.

  • Action: Transfer the pre-weighed solid (e.g., 1.0 mmol) to a round-bottom flask. Immediately dissolve in 5.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

Step 3: Boc-Deprotection (Acid Addition)

  • Causality: The Boc group is cleaved using strongly acidic conditions, releasing isobutylene gas and carbon dioxide. This gas evolution can cause dangerous pressure buildup if sealed.

  • Action: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of Trifluoroacetic acid (TFA) dropwise. Ensure the flask is vented through a mineral oil bubbler or a pierced septum to safely release the evolved gases.

Step 4: Reaction Monitoring & Quenching

  • Causality: Complete consumption of the starting material ensures no unreacted carbamate complicates the workup or waste streams.

  • Action: Monitor via TLC or LC-MS. Once complete (typically 2-4 hours at room temperature), concentrate the mixture under reduced pressure (rotary evaporator) placed inside a fume hood. Neutralize the resulting amine salt with saturated aqueous NaHCO₃ until pH 8 is reached.

Operational Workflow Diagram

Below is the logical progression of material handling, ensuring that safety gates (like PPE verification) are passed before proceeding to chemical manipulation.

G Start Material Retrieval (Desiccator, RT) Weighing Weighing & Transfer (Powder Safe Enclosure) Start->Weighing PPE Verified Reaction Boc-Deprotection Setup (Fume Hood, Acidic Cond.) Weighing->Reaction Dissolved in DCM Workup Quenching & Extraction (Aqueous Base) Reaction->Workup Reaction Complete Waste Waste Segregation (Halogenated/Acidic) Workup->Waste Aqueous/Organic Split

Figure 1: Standard operational workflow for handling and deprotecting Boc-protected spirocycles.

Spill Management & Waste Disposal

  • Spill Protocol: Do not sweep dry powders, as this generates hazardous dust. Cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress aerosolization. Carefully scoop the material into a hazardous waste container using a non-sparking tool. Wash the area thoroughly with soap and water.

  • Disposal: The unreacted Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate must be disposed of as solid organic hazardous waste. Post-deprotection waste (containing residual TFA and DCM) must be strictly segregated into Halogenated Acidic Organic Waste containers. Never mix acidic waste with cyanide or sulfide-containing waste streams to prevent the generation of lethal gases.

References

  • 7-oxa-1-azaspiro[4.4]nonane , ECHA CHEM.[Link]

  • Radical Functionalization of Unsaturated Amino Acids , ACS Omega.[Link]

  • CID 177059500 , PubChem.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.